molecular formula C9H18O2 B1462094 3,6-Dimethylheptanoic acid CAS No. 44980-98-5

3,6-Dimethylheptanoic acid

Cat. No.: B1462094
CAS No.: 44980-98-5
M. Wt: 158.24 g/mol
InChI Key: UHSZNOKDZZSFTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethylheptanoic acid is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dimethylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dimethylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)4-5-8(3)6-9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSZNOKDZZSFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dimethylheptanoic Acid: Molecular Structure, Isomerism, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-dimethylheptanoic acid, a branched-chain fatty acid (BCFA) with emerging interest in various scientific domains. The document delves into the intricacies of its molecular structure, explores the concept of its constitutional isomers and stereoisomers, and outlines key analytical methodologies for its characterization and quantification. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, offering insights into the synthesis, analysis, and potential biological significance of this and related molecules.

Introduction: The Significance of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain. While less abundant than their straight-chain counterparts in many biological systems, BCFAs play crucial roles in modulating membrane fluidity, acting as signaling molecules, and serving as biomarkers for various metabolic and disease states. 3,6-Dimethylheptanoic acid, with its C9 backbone, represents a structurally interesting BCFA with the potential for diverse chemical and biological properties. Understanding its fundamental characteristics is a prerequisite for exploring its utility in fields such as drug discovery and diagnostics.

Molecular Structure and Physicochemical Properties

3,6-Dimethylheptanoic acid possesses the molecular formula C9H18O2 and a molecular weight of approximately 158.24 g/mol .[1][2] The core structure consists of a seven-carbon heptanoic acid chain with methyl groups located at the 3rd and 6th carbon positions.

Table 1: Physicochemical Properties of 3,6-Dimethylheptanoic Acid and its Isomers

Property3,6-Dimethylheptanoic Acid2,5-Dimethylheptanoic Acid2,6-Dimethylheptanoic Acid3,3-Dimethylheptanoic Acid
Molecular Formula C9H18O2C9H18O2C9H18O2C9H18O2
Molecular Weight 158.24 g/mol [1]158.24 g/mol [3]158.24 g/mol [4]158.24 g/mol [5]
CAS Number 44980-98-5[1]15313-67-4[3]60148-94-9[4]67061-30-7[5]

Isomerism in Dimethylheptanoic Acid

The structural diversity of dimethylheptanoic acid extends beyond the 3,6-isomer. The placement of the two methyl groups along the heptanoic acid backbone gives rise to a number of constitutional isomers, each with potentially unique physical, chemical, and biological properties.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. Examples of dimethylheptanoic acid isomers include:

  • 2,5-Dimethylheptanoic Acid : Methyl groups at the C2 and C5 positions.[3]

  • 2,6-Dimethylheptanoic Acid : Methyl groups at the C2 and C6 positions.[4]

  • 3,3-Dimethylheptanoic Acid : Both methyl groups at the C3 position.[5]

  • 6,6-Dimethylheptanoic Acid : Both methyl groups at the C6 position.[6]

The differing substitution patterns in these isomers influence their steric hindrance, polarity, and how they interact with biological systems.

Stereoisomerism: The Role of Chirality

A critical aspect of the molecular structure of 3,6-dimethylheptanoic acid is the presence of chiral centers. A chiral center is a carbon atom attached to four different groups, resulting in non-superimposable mirror images called enantiomers.

In 3,6-dimethylheptanoic acid, both the C3 and C6 carbons are chiral centers. The four different groups attached to C3 are:

  • The carboxylic acid group (-CH2COOH)

  • A methyl group (-CH3)

  • A hydrogen atom (-H)

  • The rest of the carbon chain (-CH2CH2CH(CH3)2)

Similarly, the four different groups attached to C6 are:

  • An isopropyl group (-CH(CH3)2)

  • The rest of the carbon chain (-CH2CH2CH(CH3)CH2COOH)

  • A methyl group (-CH3)

  • A hydrogen atom (-H)

The presence of two chiral centers means that 3,6-dimethylheptanoic acid can exist as 2^2 = 4 possible stereoisomers:

  • (3R, 6R)-3,6-dimethylheptanoic acid

  • (3S, 6S)-3,6-dimethylheptanoic acid

  • (3R, 6S)-3,6-dimethylheptanoic acid

  • (3S, 6R)-3,6-dimethylheptanoic acid

The (3R, 6R) and (3S, 6S) pair are enantiomers, as are the (3R, 6S) and (3S, 6R) pair. The relationship between any other pairing is diastereomeric. It is well-established in pharmacology that different stereoisomers of a chiral drug can have vastly different biological activities and metabolic fates. Therefore, the ability to synthesize and analyze specific stereoisomers of 3,6-dimethylheptanoic acid is of paramount importance in a drug development context.

Synthesis of 3,6-Dimethylheptanoic Acid and its Analogs

A common approach involves the use of Grignard reagents and Michael additions to α,β-unsaturated esters. For instance, the synthesis of 3-methylheptanoic acid has been achieved through the reaction of a butylmagnesium bromide Grignard reagent with sec-butyl crotonate, followed by hydrolysis.[7] This methodology could potentially be adapted for the synthesis of 3,6-dimethylheptanoic acid by using an appropriately substituted Grignard reagent and α,β-unsaturated ester.

Stereoselective synthesis, crucial for obtaining specific enantiomers or diastereomers, often employs chiral auxiliaries or catalysts. Evans' asymmetric alkylation is a powerful method for the enantioselective synthesis of related hydroxy-acid derivatives, which can then be further modified.[3] Another approach involves the use of chiral building blocks, such as optically active citronellol, which can be manipulated to yield chiral 3-methyl-alkanoic acids.[8] The synthesis of (R)-(-)-2,6-dimethyl heptanoic acid has been accomplished using a 1,3-dithiane 1-oxide (DITOX) as a chiral auxiliary to control the stereochemistry.[3]

Analytical Characterization

The comprehensive analysis of 3,6-dimethylheptanoic acid and its isomers relies on a combination of chromatographic and spectroscopic techniques.

Spectroscopic Analysis
  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For fatty acids, derivatization to more volatile esters, such as methyl esters (FAMEs), is a common practice, especially for gas chromatography-mass spectrometry (GC-MS) analysis. The fragmentation pattern can provide clues about the location of the methyl branches. The NIST WebBook contains mass spectral data for isomers like 3,3-dimethylheptanoic acid.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the functional groups present in the molecule. For 3,6-dimethylheptanoic acid, the most prominent absorption bands would be a broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹). C-H stretching and bending vibrations from the alkyl chain would also be present.[10]

Chromatographic Separation

Given the existence of multiple isomers, chromatographic separation is essential for the analysis of 3,6-dimethylheptanoic acid in complex mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like BCFAs. After derivatization to FAMEs, the different isomers can often be separated based on their boiling points and interactions with the GC column stationary phase.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS offers an alternative for the analysis of BCFAs without the need for derivatization. Reversed-phase chromatography is commonly employed, and tandem mass spectrometry (MS/MS) can provide structural information for isomer differentiation.

  • Chiral Chromatography : To separate the enantiomers and diastereomers of 3,6-dimethylheptanoic acid, chiral chromatography is necessary. This can be achieved using chiral stationary phases (CSPs) in either GC or HPLC.

Experimental Protocol: General Workflow for BCFA Analysis by GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction 1 Derivatization Transesterification to FAMEs Extraction->Derivatization 2 GCMS GC-MS Analysis Derivatization->GCMS 3 Data Data Acquisition GCMS->Data 4 Processing Peak Integration & Identification Data->Processing 5 Quantification Quantification Processing->Quantification 6

Caption: General workflow for the analysis of branched-chain fatty acids using GC-MS.

Biological Significance and Potential Applications in Drug Development

While specific pharmacological studies on 3,6-dimethylheptanoic acid are limited in the available literature, the broader class of BCFAs has been implicated in a range of biological processes with relevance to drug development.

  • Metabolic Regulation : BCFAs can influence cellular metabolism. For instance, 2,6-dimethylheptanoic acid has been investigated as a potential anaplerotic therapy for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a metabolic disorder.[11][12] BCFAs may also play a role in glucose homeostasis and lipid metabolism.[13]

  • Biomarkers : The presence and concentration of specific BCFAs can serve as biomarkers for certain diseases. For example, 2,5-dimethylheptanoic acid is a metabolic product of 3,6-dimethyloctanoic acid and can be a biomarker for studying inborn errors of metabolism.[3]

  • Anticancer and Anti-inflammatory Properties : Some BCFAs have demonstrated cytotoxic effects on cancer cells and possess anti-inflammatory properties. The structural variations among isomers can lead to distinct biological activities.

The unique structure of 3,6-dimethylheptanoic acid, with its two chiral centers, makes it an intriguing candidate for further investigation. Its potential to interact with specific enzymes or receptors in a stereoselective manner could be exploited in the design of novel therapeutic agents.

Conclusion and Future Directions

3,6-Dimethylheptanoic acid is a structurally multifaceted molecule with potential for further scientific exploration. This guide has provided a foundational understanding of its molecular structure, the complexities of its isomerism, and the analytical techniques required for its study. While a solid groundwork exists for the analysis of BCFAs, further research is needed to elucidate the specific biological roles and therapeutic potential of 3,6-dimethylheptanoic acid and its individual stereoisomers. The development of robust and stereoselective synthetic routes will be crucial for enabling these future investigations and unlocking the full potential of this and other branched-chain fatty acids in the realm of drug discovery and development.

References

  • 3,6-dimethyl-heptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Mohsen, A.-W., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism, 140(4), 107689.
  • 3,3-Dimethylheptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • 13 C NMR Spectrum (1D, 226 MHz, H 2 O, predicted) (NP0283499) - NP-MRD. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1 H NMR Spectrum (1D, 200 MHz, H 2 O, predicted) (NP0253642) - NP-MRD. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3,3-Dimethylheptanoic acid - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3-methylheptanoic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chakraborty, T. K., & Dutta, S. (2005). Synthesis of 3,5-dihydroxy-2,4-dimethylheptanoic acid δ-lactone in enantiomerically pure form. Arkivoc, 2005(3), 170-178.
  • Mori, K., & Otsuka, T. (1985). Syntheses of (R)- and (S)-3-Methylheptanoic Acids. Liebigs Annalen der Chemie, 1985(1), 173-176.
  • A kind of synthesis method of 3,6-dichlorotrimellitic anhydride. (n.d.). Google Patents.
  • Brown, W. P. (n.d.). database C-13 NMR SPECTROSCOPY INDEX... Doc Brown's advanced level organic chemistry revision notes... Retrieved February 24, 2026, from [Link]

  • Simoneit, B. R. T. (1999). A review of biomarker compounds as source indicators and tracers for air pollution. Environmental Science and Pollution Research, 6(3), 159-169.
  • Vahur, S., et al. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Molecules, 26(19), 5995.
  • 3,3-Dimethylheptanoic acid. (n.d.). In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]

  • Stereospecific syntheses of the seven dimethylcycloheptanes - R Discovery. (n.d.). Retrieved February 24, 2026, from [Link]

  • 3,6-Dimethylheptanoic acid | C9H18O2 | CID 43211327 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Chemical Properties of 3,3-Dimethylheptanoic acid (CAS 67061-30-7) - Cheméo. (n.d.). Retrieved February 24, 2026, from [Link]

  • Mohsen, A.-W., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PubMed. Retrieved February 24, 2026, from [Link]

  • Method for producing 3,5-dimethyldodecanoic acid; and 4-carboxy-3,5-dimethyl-3,5-dodecadienoic acid. (n.d.). Google Patents.
  • Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

  • FTIR spectra of (a) octanoic acid, (b) decanoic acid, (c) dodecanoic acid, and (d) ternary deep eutectic solvent when a hydrogen bond was formed. - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine... (n.d.). Retrieved February 24, 2026, from [Link]

  • The 1 H NMR spectrum o... [FREE SOLUTION] | Vaia. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,6-Dimethylheptanoic acid | C9H18O2 | CID 43222 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Symmetric dimethylguanidino valeric acid, a novel single biomarker of hepatic steatosis - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Which of the following compounds will display four signals in its^13C NMR spectrum? 2, 6-dimethylheptane 2, 4-dimethylheptane 3, 5 - Chegg. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of 3,6-dichloropicolinic acid - PrepChem.com. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis of 3, 7-Dimethyl-2, 6-Octadienal Acetals from Citral Ex - Longdom Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • Metabolic fate of heptanoic acid derived from triheptanoin: acetyl-CoA... - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Natural Product – Drug Interactions and Their Evaluation Using a Caco-2 Cell Culture Model - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • A Bibliometric Evaluation of the Top 100 Cited Dimethyl Fumarate Articles - MDPI. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Introduction: The Significance of Thermodynamic Data for 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Data of 3,6-Dimethylheptanoic Acid

3,6-Dimethylheptanoic acid (C₉H₁₈O₂) is a branched-chain fatty acid whose molecular structure presents unique characteristics relevant to various fields, including drug formulation, materials science, and metabolic research. The thermodynamic properties of a compound are fundamental to understanding its behavior, governing everything from its physical state at a given temperature to its reactivity and solubility. For researchers, scientists, and drug development professionals, access to accurate thermodynamic data is critical for predicting compound stability, designing efficient chemical syntheses, and formulating effective delivery systems.

However, for a specific, non-commodity molecule like 3,6-Dimethylheptanoic acid, comprehensive, experimentally-derived thermodynamic data is not always readily available in public-domain literature. Authoritative databases such as the NIST/TRC Web Thermo Tables may contain this information, but often as part of a professional subscription service, highlighting a common challenge in specialized chemical research[1][2].

This guide addresses this gap by providing a dual-pronged approach. First, it delves into the robust predictive methodologies that have become indispensable in modern chemistry for estimating thermodynamic properties when experimental data is absent. Second, it outlines the definitive, gold-standard experimental protocols required to validate these predictions and generate high-fidelity empirical data. This integrated perspective offers a complete workflow for researchers, enabling both rapid, informed decision-making through estimation and rigorous validation through established laboratory practice.

Part 1: Predictive Thermodynamics: The Group Contribution Approach

In the absence of direct experimental data, predictive models are the primary tools for the working scientist. Among the most effective and widely adopted are Group Contribution Methods, which estimate the properties of a molecule by summing the contributions of its constituent functional groups.

The Joback Method: A Framework for Estimation

The Joback method is a well-established group contribution technique used to predict eleven critical thermodynamic properties from molecular structure alone[3][4][5]. Developed by K.G. Joback and R.C. Reid, it extends earlier work by Lydersen and operates on a simple, powerful principle: the assumption that each functional group's contribution to a given property is independent of the rest of the molecule[3][6].

Causality and Application: The logic behind this method is that the thermodynamic character of a large molecule is fundamentally derived from its smaller, constituent parts. By assigning empirically derived numerical values to these parts (e.g., –CH₃, –CH₂–, >CH–, –COOH), one can calculate a macroscopic property[7]. For 3,6-Dimethylheptanoic acid, the structure is deconstructed as follows:

  • 1 x –COOH (Carboxylic acid group)

  • 3 x –CH₂– (Methylene group)

  • 2 x >CH– (Methine group)

  • 3 x –CH₃ (Methyl group)

The sum of the contributions from these seven groups provides the basis for estimating properties like boiling point, heat of formation, and critical temperature. While this method is powerful for its simplicity and speed, its primary limitation is that it does not account for interactions between non-adjacent groups, which can lead to deviations from experimental values, particularly for complex or highly strained molecules[3][4]. Nevertheless, it serves as an excellent first-order estimation tool for preliminary design and analysis.

Part 2: Estimated Thermodynamic Data for 3,6-Dimethylheptanoic Acid

While direct experimental data for 3,6-Dimethylheptanoic acid is not publicly available, data for its close structural isomer, 2,6-Dimethyl-heptanoic acid , has been calculated using the Joback method and is available in the Cheméo database[8][9]. Isomers often share similar, though not identical, thermodynamic properties, making this data a highly valuable and relevant proxy for initial research and modeling.

Disclaimer: The following data are for the isomer 2,6-Dimethyl-heptanoic acid and were derived computationally via the Joback method. They should be considered robust estimates, not experimental measurements of 3,6-Dimethylheptanoic acid.

Table 1: Estimated Thermodynamic Properties of 2,6-Dimethyl-heptanoic acid (Isomer Proxy)

Property Symbol Estimated Value Unit Source
Standard Gibbs Free Energy of Formation ΔfG° -245.72 kJ/mol Joback Method[8]
Standard Enthalpy of Formation (gas) ΔfH°gas -504.46 kJ/mol Joback Method[8]
Enthalpy of Fusion ΔfusH° 17.71 kJ/mol Joback Method[8]
Enthalpy of Vaporization ΔvapH° 58.28 kJ/mol Joback Method[8]
Normal Boiling Point Tboil 550.49 K Joback Method[8]
Critical Temperature Tc 724.45 K Joback Method[8]

| Critical Pressure | Pc | 2738.28 | kPa | Joback Method[8] |

The ideal gas heat capacity (Cp) is also predictable via the Joback method, but is expressed as a temperature-dependent polynomial, making it less suitable for a summary table. The method provides specific parameters for calculating Cp at various temperatures[3][7].

Part 3: Experimental Validation Protocols

Predicted data provides a critical starting point, but experimental validation is the cornerstone of scientific integrity. The following protocols describe the standard, self-validating systems used to measure the core thermodynamic properties of fatty acids.

Protocol 1: Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is the premier technique for studying thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference, providing precise data on melting points, heats of fusion, and heat capacity[10][11]. The protocol is self-validating through the mandatory calibration with a certified standard (e.g., indium), which ensures the accuracy of both temperature and enthalpy measurements.

Detailed Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC instrument using a high-purity indium standard for both temperature (T_onset = 156.6 °C) and enthalpy (ΔH = 28.5 J/g)[12]. This ensures the instrument's response is traceable to a known standard.

  • Sample Preparation: Accurately weigh 5-10 mg of 3,6-Dimethylheptanoic acid into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

  • Thermal Program: a. Equilibration: Equilibrate the sample at a starting temperature well below the expected melting point (e.g., -60 °C) and hold for 5 minutes to ensure thermal stability. b. Heating Scan: Heat the sample at a controlled rate (e.g., 5 or 10 °C/min) to a temperature well above the melting point (e.g., 80 °C)[12]. This scan records the endothermic melting transition. c. Isothermal Hold: Hold the sample at the upper temperature for 5-10 minutes to ensure complete melting and erase any thermal history. d. Cooling Scan: Cool the sample at a controlled rate (e.g., 5 or 10 °C/min) back to the starting temperature. This scan records the exothermic crystallization event.

  • Data Analysis:

    • Melting Point (Tfus): Determined as the onset temperature of the melting peak on the heating curve.

    • Enthalpy of Fusion (ΔfusH°): Calculated by integrating the area under the melting peak.

    • Heat Capacity (Cp): Determined by analyzing the shift in the baseline of the heat flow curve, often using a sapphire standard for high-accuracy measurements.

Visualization of DSC Workflow:

DSC_Workflow cluster_prep Preparation cluster_run DSC Run cluster_analysis Data Analysis Calibrate 1. Calibrate with Indium Standard Prepare 2. Prepare Sample & Reference Pans Calibrate->Prepare Equilibrate 3. Equilibrate at -60°C Prepare->Equilibrate Heat 4. Heat at 10°C/min to 80°C Equilibrate->Heat Hold 5. Hold Isothermal for 5 min Heat->Hold Cool 6. Cool at 10°C/min to -60°C Hold->Cool Analyze 7. Integrate Peaks & Analyze Baseline Cool->Analyze Tfus Melting Point (Tfus) Analyze->Tfus Hfus Enthalpy of Fusion (ΔfusH°) Analyze->Hfus Cp Heat Capacity (Cp) Analyze->Cp

Caption: Workflow for determining thermal properties using DSC.

Protocol 2: Enthalpy of Formation by Bomb Calorimetry

Expertise & Rationale: Bomb calorimetry is the definitive method for measuring the heat of combustion of a substance. The experiment is conducted at constant volume, directly measuring the change in internal energy (ΔU) for the combustion reaction. Using fundamental thermodynamic relationships, this value is converted to the standard enthalpy of combustion (ΔcH°) and then, via Hess's Law, to the crucial standard enthalpy of formation (ΔfH°). The protocol's trustworthiness is established by calibrating the calorimeter with a compound of a precisely known heat of combustion, typically benzoic acid[13][14].

Detailed Step-by-Step Methodology:

  • Calorimeter Calibration: a. Combust a certified benzoic acid standard (~1 g pellet) in the calorimeter. b. Record the temperature rise (ΔT). c. Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid (26.453 kJ/g)[14]. This C_cal value is the self-validating constant for the instrument.

  • Sample Preparation: a. Press a pellet of 3,6-Dimethylheptanoic acid (0.5 - 1.0 g). b. Measure the mass of the sample with high precision. c. Mount the sample in the crucible within the bomb, with a fuse wire of known length in contact with the sample.

  • Bomb Assembly and Combustion: a. Seal the bomb and pressurize it with high-purity oxygen (typically ~10-20 atm)[15]. b. Submerge the sealed bomb in a known mass of water within the insulated calorimeter jacket. c. Allow the system to reach thermal equilibrium, recording the initial temperature (T_initial). d. Initiate combustion by passing an electric current through the fuse wire. e. Record the temperature at regular intervals until a stable final temperature (T_final) is reached.

  • Calculations: a. Calculate Total Heat Released (q_total): q_total = C_cal * ΔT, where ΔT = T_final - T_initial. b. Correct for Fuse and Side Reactions: Subtract the heat contributions from the combustion of the fuse wire and the formation of any nitric acid (from residual N₂ in the bomb). c. Calculate Heat of Combustion (ΔU_comb): Divide the corrected heat by the moles of the sample. d. Convert to Enthalpy of Combustion (ΔH_comb): ΔH_comb = ΔU_comb + Δn_gas * R * T, where Δn_gas is the change in moles of gas in the balanced combustion equation. e. Calculate Enthalpy of Formation (ΔfH°): Apply Hess's Law using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O). ΔcH°(sample) = ΣΔfH°(products) - ΣΔfH°(reactants) Since the ΔfH° of elements (like O₂) is zero, this equation is rearranged to solve for ΔfH° of the sample[16].

Visualization of Bomb Calorimetry Workflow:

BombCal_Workflow cluster_cal 1. Calibration cluster_exp 2. Experiment cluster_calc 3. Calculation Calibrate Combust Benzoic Acid Standard CalcCcal Calculate Calorimeter Heat Capacity (C_cal) Calibrate->CalcCcal q_total Calculate q_total from C_cal and ΔT CalcCcal->q_total Use C_cal PrepSample Prepare & Weigh Sample Pellet Assemble Assemble & Pressurize Bomb with O₂ PrepSample->Assemble Combust Submerge & Combust Record ΔT Assemble->Combust Combust->q_total Use ΔT Correct Apply Corrections (fuse, acid) q_total->Correct DeltaU Calculate ΔU_comb Correct->DeltaU DeltaH Convert to ΔH_comb DeltaU->DeltaH DeltaF Calculate ΔfH° via Hess's Law DeltaH->DeltaF

Caption: Workflow for determining Enthalpy of Formation.

Part 4: Field Insights: The Influence of Molecular Structure

The thermodynamic properties of a fatty acid are intrinsically linked to its molecular architecture. The branched structure of 3,6-Dimethylheptanoic acid is a key determinant of its physical behavior when compared to its straight-chain analog, nonanoic acid.

  • Effect of Branching on Phase Transitions: The methyl branches along the carbon chain disrupt the efficiency of crystal lattice packing. Straight-chain fatty acids can align in an ordered, compact manner, maximizing intermolecular van der Waals forces. The branches in 3,6-Dimethylheptanoic acid create steric hindrance, leading to a less ordered solid state. Consequently, less thermal energy is required to overcome these weaker intermolecular forces, generally resulting in a lower melting point and boiling point compared to a straight-chain acid of the same molecular weight.

  • Positional Isomerism: The specific location of the methyl groups is also significant. The properties of 3,6-dimethylheptanoic acid will differ subtly from its isomers like 2,6-dimethylheptanoic acid or 3,3-dimethylheptanoic acid[8][17]. The proximity of a branch to the polar carboxyl head-group can influence hydrogen bonding and overall molecular polarity, leading to slight variations in solubility, viscosity, and thermal properties. This underscores why using isomer data is a strong estimation but not a perfect substitute for direct experimental measurement.

Conclusion

This guide provides a comprehensive framework for understanding and acquiring the thermodynamic data for 3,6-Dimethylheptanoic acid. It establishes that while direct experimental data is not ubiquitously available, powerful and reliable predictive tools like the Joback method can provide excellent initial estimates essential for modeling and preliminary research.

Crucially, this in-silico approach must be paired with rigorous experimental validation. The detailed protocols for Differential Scanning Calorimetry and Bomb Calorimetry outlined here represent the authoritative, self-validating standards for generating high-fidelity empirical data. By integrating predictive modeling with proven experimental workflows, researchers, scientists, and drug development professionals can confidently characterize novel compounds like 3,6-Dimethylheptanoic acid, accelerating innovation while upholding the highest standards of scientific integrity.

References

  • Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Group Contributions. Wikipedia. Available at: [Link]

  • Grokipedia. (n.d.). Joback method. Grokipedia. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Scribd. (n.d.). Chemical Property Estimation Guide. Scribd. Available at: [Link]

  • KG Engineering. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. YouTube. Available at: [Link]

  • García, G., et al. (2022). Using Two Group-Contribution Methods to Calculate Properties of Liquid Compounds Involved in the Cyclohexanone Production Operations. MDPI. Available at: [Link]

  • Grasas y Aceites. (n.d.). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites. Available at: [Link]

  • BioPchem. (n.d.). Lab 2 – Thermochemical Properties of Fatty Acids & Sugars. BioPchem. Available at: [Link]

  • McKendree University. (n.d.). Determination of the Relative Ratio of Unsaturated Fats to Saturated Fats in Nuts Using Bomb Calorimetry. McKendree University. Available at: [Link]

  • Cheméo. (n.d.). 2,6-Dimethyl-heptanoic acid - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Papo, N., & Shai, Y. (n.d.). Differential Scanning Calorimetry of Protein–Lipid Interactions. In The Protein Protocols Handbook. Humana Press. Available at: [Link]

  • ResearchGate. (2025, August 5). Standard enthalpies of combustion and formation for fatty acid esters in the condensed state. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2,6-Dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Tomaszewska-Gras, J., & Grzegorczyk, K. (n.d.). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. PMC. Available at: [Link]

  • Cheméo. (n.d.). 3,3-Dimethylheptanoic acid (CAS 67061-30-7) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Publicatii USAMV Cluj-Napoca. (2022, May 14). Thermal Analysis of Fats from Reformulated Emulsified Meat Sausages by Differential Scanning Calorimetry. Publicatii USAMV Cluj-Napoca. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 19). 3.4: Calorimetry. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Available at: [Link]

  • The Wexler Group. (2013, October 20). Heats of Combustion of Fatty Acids and Fatty Acid Esters. The Wexler Group. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,3-Dimethylheptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Dornshuld, M. (n.d.). Standard Thermodynamic Properties of Chemical Substances. Dornshuld. Available at: [Link]

  • gchem. (n.d.). Heat Capacities for Some Select Substances. gchem. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. NIST. Available at: [Link]

  • Wikipedia. (n.d.). Standard enthalpy of formation. Wikipedia. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,3-Dimethylheptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Alloprof. (n.d.). Standard Molar Enthalpies of Formation for Some Substances. Alloprof. Available at: [Link]

  • University of Waterloo. (n.d.). Thermodynamic data at 25oC for assorted inorganic substances. University of Waterloo. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 3,6-dimethylheptane -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

Sources

role of 3,6-Dimethylheptanoic acid in fatty acid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Role of 3,6-Dimethylheptanoic Acid in Fatty Acid Metabolism

Authored by a Senior Application Scientist

Abstract

Branched-chain fatty acids (BCFAs) represent a unique class of lipids whose metabolism is critical for cellular homeostasis. Unlike their straight-chain counterparts, the presence of methyl groups along the acyl chain necessitates specialized enzymatic pathways for their complete oxidation. Deficiencies in these pathways can lead to severe metabolic disorders. 3,6-Dimethylheptanoic acid, a synthetic branched-chain fatty acid, has emerged as a valuable investigational tool for elucidating the intricacies of BCFA metabolism and exploring potential therapeutic strategies for inherited fatty acid oxidation (FAO) disorders. This technical guide provides a comprehensive overview of the metabolic fate of 3,6-dimethylheptanoic acid, its applications in research, and detailed protocols for its study.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Fatty acid oxidation is a fundamental process for energy production in many tissues. The majority of dietary fatty acids are straight-chain and are efficiently catabolized through the mitochondrial β-oxidation spiral. However, a subset of fatty acids, derived from sources such as dairy products, meat from ruminant animals, and certain fish, possess methyl branches along their carbon backbone.[1] The position of these methyl groups can sterically hinder the enzymes of β-oxidation, necessitating alternative metabolic routes.

A prime example is phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a 3-methyl BCFA. The methyl group at the β-carbon (C3) prevents the formation of a 3-ketoacyl-CoA intermediate, a crucial step in β-oxidation.[2][3] To overcome this, cells employ a process called α-oxidation, which occurs primarily in peroxisomes.[2][4] This pathway removes a single carbon from the carboxyl end of the fatty acid, shifting the methyl group to the α-position and rendering the molecule amenable to subsequent β-oxidation.[2]

Defects in α-oxidation lead to the accumulation of phytanic acid, resulting in the rare autosomal recessive disorder, Refsum disease.[2][5] This condition is characterized by a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[2][6] The study of BCFAs and their metabolism is therefore of significant clinical relevance.

3,6-Dimethylheptanoic Acid: A Tool for Anaplerosis in Fatty Acid Oxidation Disorders

3,6-Dimethylheptanoic acid is a C9 branched-chain fatty acid.[7] While not a naturally occurring dietary fatty acid in significant amounts, it has garnered interest as a research tool, particularly in the context of FAO disorders. Its primary application lies in its potential as an anaplerotic agent. Anaplerosis is the process of replenishing the intermediates of the tricarboxylic acid (TCA) cycle, which can become depleted during periods of high energy demand or in certain metabolic diseases.

In FAO disorders, the block in fatty acid breakdown leads to a deficiency in acetyl-CoA, a primary fuel for the TCA cycle. This can impair energy production and lead to the accumulation of toxic intermediates. The rationale for using medium branched-chain fatty acids like 3,6-dimethylheptanoic acid is that their metabolism can generate TCA cycle intermediates, thereby bypassing the enzymatic defect and restoring cellular energy balance.[8][9]

The Metabolic Pathway of 3,6-Dimethylheptanoic Acid

The complete metabolic fate of 3,6-Dimethylheptanoic acid is an area of active investigation. However, based on our understanding of fatty acid metabolism, a putative pathway can be proposed.

Activation to 3,6-Dimethylheptanoyl-CoA

Like all fatty acids, 3,6-dimethylheptanoic acid must first be activated to its coenzyme A (CoA) thioester, 3,6-dimethylheptanoyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[10] The subcellular location of this activation may vary, with ACS enzymes present in the outer mitochondrial membrane, the endoplasmic reticulum, and peroxisomes.[11]

Mitochondrial β-Oxidation

Due to the methyl group at the 3-position (β-carbon), direct entry into the β-oxidation spiral is blocked. However, unlike phytanic acid, 3,6-dimethylheptanoic acid is a medium-chain fatty acid. Evidence suggests that its close structural analog, 2,6-dimethylheptanoyl-CoA, is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD).[12][13] This indicates that after an initial modification to move the methyl group, mitochondrial β-oxidation enzymes may be involved in its catabolism. The breakdown of odd-chain and branched-chain fatty acids can yield propionyl-CoA, which is then converted to the TCA cycle intermediate succinyl-CoA.

The proposed anaplerotic effect of 3,6-dimethylheptanoic acid stems from its ability to be metabolized to intermediates that feed into the TCA cycle, thereby replenishing the pool of these vital molecules.

Metabolic_Pathway cluster_cytosol Cytosol / Peroxisome / ER cluster_mitochondrion Mitochondrion 3,6-DMHA 3,6-Dimethylheptanoic Acid 3,6-DMH-CoA 3,6-Dimethylheptanoyl-CoA 3,6-DMHA->3,6-DMH-CoA Acyl-CoA Synthetase (ATP, CoA-SH) Beta_Oxidation β-Oxidation Cycles 3,6-DMH-CoA->Beta_Oxidation Propionyl-CoA Propionyl-CoA Beta_Oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle

Caption: Proposed metabolic pathway of 3,6-Dimethylheptanoic acid.

Research Applications in Fatty Acid Oxidation Disorders

Recent studies have utilized 3,6-dimethylheptanoic acid (referred to as dMC7 in some literature, though this can also refer to the 2,6-isomer) to investigate its therapeutic potential in cellular models of FAO disorders.[8][9]

In one such study, fibroblasts from patients with very-long-chain acyl-CoA dehydrogenase (VLCAD), long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), trifunctional protein (TFP), and carnitine palmitoyltransferase II (CPT II) deficiencies were treated with 2,6-dimethylheptanoic acid.[8] The researchers observed an improvement in the profile of TCA cycle intermediates compared to treatment with heptanoic acid (C7), a straight-chain fatty acid.[8]

Another study investigating medium-chain acyl-CoA dehydrogenase (MCAD) deficiency found that 2,6-dimethylheptanoic acid induced positive changes in cellular oxygen consumption rates, consistent with its oxidative catabolism.[9] Furthermore, an increase in the succinylation of mitochondrial proteins was observed, indicating an effective production of succinyl-CoA.[9]

Summary of Experimental Findings
Cell Line (Deficiency)Effect of 2,6-Dimethylheptanoic Acid TreatmentReference
VLCAD, LCHAD, TFPImproved profile of TCA cycle intermediates[8]
CPT IIImproved profile of TCA cycle intermediates[8]
MCADIncreased cellular oxygen consumption rate[9]
MCADIncreased mitochondrial protein succinylation[9]

Experimental Protocols

The following protocols provide a framework for studying the effects of 3,6-dimethylheptanoic acid in a research setting.

Purity Validation of 3,6-Dimethylheptanoic Acid

Ensuring the purity of 3,6-dimethylheptanoic acid is critical for reproducible experimental results.

Method: Gas Chromatography (GC)

  • Internal Standard Preparation: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., heptanoic acid) in dichloromethane (DCM).[1]

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3,6-dimethylheptanoic acid sample into a 10 mL volumetric flask.[1]

  • Add a known volume of the internal standard stock solution.

  • Bring the flask to volume with DCM.

  • GC Analysis:

    • Column: Use a polar capillary column (e.g., DB-WAX).[1]

    • Injector: Splitless injection.

    • Oven Program: A suitable temperature gradient to separate the analyte from the internal standard and any impurities (e.g., initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes).[1]

    • Detector: Flame Ionization Detector (FID).[1]

  • Quantification: Calculate the purity by comparing the peak area of the 3,6-dimethylheptanoic acid to that of the internal standard, relative to a calibration curve prepared with a certified reference standard.

Cell Culture and Treatment

This protocol describes the treatment of patient-derived fibroblasts with 3,6-dimethylheptanoic acid.

  • Cell Culture: Culture human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Fatty Acid Preparation: Prepare a stock solution of 3,6-dimethylheptanoic acid in a suitable solvent (e.g., DMSO or ethanol). Further dilute in culture medium to the desired final concentration (e.g., 2 mM).[8]

  • Treatment: When cells reach near confluency, replace the growth medium with a glucose-free medium containing the desired concentration of 3,6-dimethylheptanoic acid.[8]

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[8]

  • Harvesting: After incubation, collect the culture medium for extracellular metabolite analysis. Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping or trypsinization. Centrifuge to pellet the cells and store at -80°C for further analysis.[8]

Analysis of TCA Cycle Intermediates by GC-MS
  • Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge to pellet cellular debris.

    • Collect the supernatant containing the metabolites.

  • Derivatization:

    • Dry the supernatant under a stream of nitrogen.

    • Derivatize the dried metabolites to make them volatile for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis:

    • Analyze the derivatized samples on a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Identify and quantify the TCA cycle intermediates based on their retention times and mass spectra compared to authentic standards.

  • Data Analysis: Normalize the abundance of each metabolite to the cell number or total protein content.

Experimental_Workflow Start Start Cell_Culture Culture Patient Fibroblasts Start->Cell_Culture Treatment Treat with 3,6-DMHA in Glucose-Free Medium Cell_Culture->Treatment Incubation Incubate for 72h Treatment->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Metabolite_Extraction Extract Intracellular Metabolites Harvest->Metabolite_Extraction Derivatization Derivatize Metabolites Metabolite_Extraction->Derivatization GCMS_Analysis GC-MS Analysis of TCA Cycle Intermediates Derivatization->GCMS_Analysis Data_Analysis Data Analysis and Interpretation GCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying the effects of 3,6-Dimethylheptanoic acid on cultured cells.

Conclusion

3,6-Dimethylheptanoic acid serves as a specialized research tool for investigating the complex landscape of branched-chain fatty acid metabolism. While not a direct player in the canonical α-oxidation pathway of phytanic acid, its utility as a potential anaplerotic agent in studies of various FAO disorders is shedding new light on alternative therapeutic strategies. The continued investigation of this and other novel branched-chain fatty acids will undoubtedly advance our understanding of these debilitating metabolic diseases and may pave the way for the development of new treatments. The protocols and information provided in this guide are intended to support researchers in this important endeavor.

References

  • Vockley, J., et al. (2022). Medium branched chain fatty acids improve the profile of tricarboxylic acid cycle intermediates in mitochondrial fatty acid β-oxidation deficient cells: A comparative study. PMC. [Link]

  • Grings, M., et al. (2023). Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. PMC. [Link]

  • Wanders, R. J. A., et al. (2001). Refsum Disease, Peroxisomes and Phytanic Acid Oxidation: A Review. ResearchGate. [Link]

  • National Institute of Standards and Technology. (2025). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. [Link]

  • van der Leij, F. R., et al. (1998). 2,6-Dimethylheptanoyl-CoA is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD): evidence for a major role of LCAD in branched-chain fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]

  • Microbe Notes. (2023). Alpha Oxidation: Location, Pathway, Steps, Significance. Microbe Notes. [Link]

  • Wikipedia. (2023). Alpha oxidation. Wikipedia. [Link]

  • Vockley, J., & Whiteman, D. A. (2016). The Biochemistry and Physiology of Mitochondrial Fatty Acid β-Oxidation and Its Genetic Disorders. Annual Review of Physiology. [Link]

  • Wierzbicki, A. S. (2024). Refsum Disease. StatPearls - NCBI Bookshelf. [Link]

  • The Royal Australian College of General Practitioners (RACGP). (2025). Refsum: A rare disease hiding in plain sight. RACGP. [Link]

  • The University of Utah. Details about three fatty acid oxidation pathways occurring in man. The University of Utah. [Link]

  • Washington State University. Summary of fatty acid synthesis. Washington State University. [Link]

Sources

Methodological & Application

Application Note: Extraction and Analysis of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This protocol details the standardized extraction and quantification of 3,6-Dimethylheptanoic acid, a branched-chain fatty acid (BCFA) often encountered as a microbial metabolite or synthetic intermediate. Unlike straight-chain fatty acids, the branched structure of 3,6-dimethylheptanoic acid presents unique challenges regarding steric hindrance during derivatization and isomer separation during chromatography.

Successful isolation relies on exploiting the molecule's physicochemical "switch":

  • Acid Dissociation Constant (

    
    ): 
    
    
    
    .
  • Partition Coefficient (

    
    ): 
    
    
    
    (Moderately Lipophilic).
  • Volatility: Significant vapor pressure; prone to loss during evaporative concentration.

Core Strategy: The protocol utilizes pH modulation to switch the molecule between its water-soluble carboxylate form (


) and its organic-soluble protonated form (

).

Pre-Extraction Considerations

Sample Matrix Preparation

Before extraction, the matrix must be clarified to prevent emulsion formation.

ParameterAqueous/Fermentation BrothBiological (Plasma/Serum)
Clarification Centrifuge at 4,000 x g (10 min) to remove biomass.Protein precipitation with cold ACN (1:3 v/v) may be required prior to SPE.
pH Adjustment CRITICAL: Adjust to pH 12.0 initially if saponification is needed (to release bound lipids), then acidify for extraction.Direct acidification to pH < 2.0.
Internal Standard Add Nonanoic acid-d17 or 2-methyloctanoic acid prior to any manipulation.Same.

Method A: Liquid-Liquid Extraction (LLE)

Recommended for bulk extraction (>100 µg/mL) or simple matrices.

Reagents
  • Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v). Note: Pure hexane may yield lower recovery due to the polarity of the carboxylic head; adding EtOAc improves efficiency.

  • Acidifier: 1N Hydrochloric Acid (HCl).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Protocol Steps
  • Acidification: Transfer 1.0 mL of clarified sample to a glass centrifuge tube. Add 1N HCl dropwise until pH < 2.0 (verify with pH paper).

    • Mechanism:[1] Drives equilibrium to the protonated state (

      
      ), drastically reducing water solubility.
      
  • Solvent Addition: Add 3.0 mL of Hexane:EtOAc (9:1).

  • Agitation: Vortex vigorously for 2 minutes. Mechanical shaking for 10 minutes is preferred for viscous broths.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Collection: Transfer the upper organic layer to a clean borosilicate vial.

  • Repeat: Re-extract the aqueous layer with a second 2.0 mL portion of solvent. Combine organic extracts.

  • Drying: Pass the combined organic phase through a small column of anhydrous

    
     to remove residual water.
    
  • Concentration (CAUTION): Evaporate solvent under a gentle stream of Nitrogen at ambient temperature. STOP when volume reaches ~100 µL.

    • Warning: Do NOT rotary evaporate to dryness. 3,6-dimethylheptanoic acid is volatile; complete dryness will result in analyte loss.

Method B: Mixed-Mode Solid Phase Extraction (SPE)

Recommended for trace analysis (<10 µg/mL) or complex biological matrices.

This method uses Mixed-Mode Anion Exchange (MAX) cartridges. This provides orthogonal selectivity: retaining the analyte by both hydrophobic interaction and ionic binding, allowing rigorous washing of interferences.[2]

Cartridge Selection
  • Stationary Phase: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A).

  • Capacity: 60 mg / 3 mL cartridge.

Protocol Steps
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading (Ionic Binding):

    • Adjust sample pH to pH 7-8 (Ensure analyte is anionic:

      
      ).
      
    • Load sample at 1 mL/min.

    • Mechanism:[1][2] The negatively charged carboxylate binds to the positively charged quaternary amine on the sorbent.

  • Wash 1 (Hydrophobic Cleanup):

    • 1 mL 5% Ammonium Hydroxide in Water. (Removes proteins/neutrals; keeps analyte ionized).

  • Wash 2 (Organic Cleanup):

    • 1 mL Methanol. (Removes neutral lipids/sterols bound only by hydrophobicity. The analyte stays bound via ionic interaction).

  • Elution (The Release):

    • 1 mL 2% Formic Acid in Methanol .

    • Mechanism:[1] The acid protonates the analyte (

      
      ), breaking the ionic bond and releasing it into the methanol.
      

Analytical Derivatization & GC-MS

Direct injection of fatty acids causes peak tailing and adsorption. Derivatization to Methyl Esters (FAMEs) is required.

Derivatization Protocol (BF3-Methanol)
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Reaction: Add 500 µL reagent to the extract. Cap tightly.

  • Incubation: Heat at 60°C for 10 minutes. (Branched acids require heat due to steric hindrance near the carboxyl group).

  • Quench: Cool and add 500 µL Hexane and 500 µL Saturated NaCl (brine).

  • Extraction: Vortex and transfer the top Hexane layer (containing the 3,6-dimethylheptanoate methyl ester) to a GC vial.

GC-MS Parameters
  • Column: High-polarity wax column (e.g., DB-Wax or HP-FFAP, 30m x 0.25mm). Critical for separating branched isomers.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Detection: MS (SIM mode). Monitor ions m/z 74 (McLafferty rearrangement, characteristic of methyl esters) and m/z 87 .

Visualization of Workflows

Figure 1: Extraction Decision Tree

ExtractionDecision Start Start: Sample Matrix ConcCheck Analyte Concentration? Start->ConcCheck HighConc High (>100 µg/mL) Fermentation Broth ConcCheck->HighConc Bulk LowConc Trace (<10 µg/mL) Plasma/Urine ConcCheck->LowConc Trace/Complex LLE Liquid-Liquid Extraction (LLE) Solvent: Hexane/EtOAc (9:1) pH: < 2.0 HighConc->LLE SPE Solid Phase Extraction (SPE) Mode: Mixed-Mode Anion Exchange (MAX) pH: > 7.0 (Load) LowConc->SPE Analysis Derivatization (BF3-MeOH) GC-MS Analysis LLE->Analysis SPE->Analysis

Caption: Decision matrix for selecting LLE vs. SPE based on sample concentration and complexity.

Figure 2: Mixed-Mode SPE Mechanism

SPEMechanism Step1 1. LOAD (pH 7) Analyte is Anionic (-) Binds to Sorbent (+) Step2 2. WASH (Methanol) Removes Neutrals Ionic Bond holds Analyte Step1->Step2 Purification Step3 3. ELUTE (Acidic MeOH) Protonation (H+) Breaks Ionic Bond Step2->Step3 Recovery

Caption: Mechanism of Mixed-Mode Anion Exchange (MAX) for selective isolation of acidic metabolites.

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Recovery (LLE) Emulsion formation trapping analyte.Add brine (sat. NaCl) to the aqueous phase to increase ionic strength ("Salting Out").
Low Recovery (Evaporation) Analyte volatility.Do not use heat during nitrogen blowdown. Leave ~50 µL of solvent or add a "keeper" solvent (e.g., isooctane).
Peak Tailing (GC) Incomplete derivatization.Increase reaction time to 20 mins. Branched acids react slower than straight chains.
Interfering Peaks Isomer co-elution.Switch column to a highly polar phase (e.g., CP-Sil 88 or SP-2560) designed for FAME isomers.

References

  • NIST Chemistry WebBook. 3,6-Dimethylheptanoic acid spectral data and physical properties. National Institute of Standards and Technology. [Link]

  • PubChem. 3,6-Dimethylheptanoic acid Compound Summary. National Library of Medicine. [Link]

  • Waters Corporation. Solid-Phase Extraction (SPE) Method Development Guide: Mixed-Mode Ion Exchange.[Link]

  • RSC Advances. Volatile fatty acid extraction from fermentation broth using hydrophobic ionic liquids. (Context on VFA extraction challenges). [Link]

Sources

Application Note: Quantitative Analysis of 3,6-Dimethylheptanoic Acid in Organic Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the quantitative analysis of 3,6-dimethylheptanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent polarity and low volatility of carboxylic acids, a crucial derivatization step is employed to convert the analyte into its trimethylsilyl (TMS) ester, enabling superior chromatographic separation and mass spectrometric detection. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data analysis, designed for researchers in metabolic studies, chemical synthesis, and drug development.

Introduction and Scientific Rationale

3,6-Dimethylheptanoic acid (C9H18O2, MW: 158.24 g/mol ) is a branched-chain fatty acid.[1][2] The analysis of such compounds is critical in various research fields, including the study of metabolic pathways and the characterization of synthetic chemical products. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity.

However, direct GC analysis of free carboxylic acids like 3,6-dimethylheptanoic acid is challenging. Their polar carboxyl groups lead to strong interactions with the stationary phase of the GC column, resulting in poor peak shape, tailing, and potential sample adsorption.[3] To overcome these limitations, a derivatization step is essential.[4][5][6] This protocol utilizes silylation, a common and effective technique where the active hydrogen of the carboxylic acid is replaced by a nonpolar trimethylsilyl (TMS) group.[7][8] The resulting TMS ester is significantly more volatile and less polar, leading to improved chromatographic performance and reliable quantification.[9][10]

Principle of the Method: Silylation for GC-MS

The core of this method is the conversion of 3,6-dimethylheptanoic acid to its corresponding trimethylsilyl ester. This is achieved using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylation reagent.

The reaction proceeds as follows: R-COOH + MSTFA → R-COOSi(CH3)3 + Byproducts

The resulting TMS-esterified analyte exhibits enhanced thermal stability and volatility, which is ideal for GC analysis.[9][10] In the mass spectrometer, the derivative produces a characteristic fragmentation pattern under Electron Ionization (EI), which is used for definitive identification and quantification.

Detailed Experimental Protocol

Materials and Reagents
  • 3,6-Dimethylheptanoic acid standard (CAS: 44980-98-5)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

  • Hexane (GC Grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): (Optional but recommended) e.g., Nonanoic acid or a deuterated analog.

  • 2 mL GC vials with PTFE-lined caps

Standard and Sample Preparation
  • Stock Solution Preparation: Accurately weigh and dissolve 3,6-dimethylheptanoic acid standard in ethyl acetate to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: If the analyte is in a complex matrix, an appropriate liquid-liquid or solid-phase extraction may be required. For samples already in a compatible organic solvent, proceed directly to the derivatization step. Ensure the sample is free of water, as moisture can interfere with the silylation reaction.[7][8]

Derivatization Protocol: Silylation with MSTFA

This protocol must be performed in a well-ventilated fume hood.

  • Aliquot Sample: Transfer 100 µL of the standard solution or sample extract into a clean, dry 2 mL GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. It is critical to remove all solvent and residual water.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 100 µL of MSTFA to the dried residue.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heater block or water bath.[7] The reaction time and temperature are crucial for ensuring the reaction goes to completion.[7]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Injection: The derivatized sample is now ready for GC-MS analysis. Inject 1 µL into the GC system.

GC-MS Instrumentation and Optimized Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting Rationale & Justification
GC System Agilent 7890B or equivalentA robust and widely used platform for this type of analysis.
MS System Agilent 5977B MSD or equivalentProvides the necessary sensitivity and scanning capabilities.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or HP-5MSA nonpolar column offering excellent separation for a wide range of analytes, including silylated derivatives.[11]
Injector Split/Splitless
ModeSplit (e.g., 20:1)A split injection is suitable for moderately concentrated samples to prevent column overloading. For trace analysis, splitless mode may be required.
Temperature250 °CEnsures rapid volatilization of the derivatized analyte without thermal degradation.[12]
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column to balance resolution and analysis time.
Oven Program
Initial Temp80 °C, hold for 1 minAllows for focusing of the analytes at the head of the column.
Ramp Rate10 °C/min to 280 °CA moderate ramp rate to ensure good separation of the target analyte from matrix components.
Final HoldHold at 280 °C for 5 minEnsures all components are eluted from the column before the next run.
MS Transfer Line 280 °CPrevents condensation of the analyte before it enters the ion source.
Ion Source
ModeElectron Ionization (EI)Standard ionization technique that produces reproducible and characteristic fragmentation patterns.
Energy70 eVThe standard electron energy for generating library-searchable mass spectra.
Temperature230 °CBalances ionization efficiency and minimizes thermal degradation within the source.[11]
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)
Scan Rangem/z 50-400A broad range to capture the molecular ion and key fragments of the TMS derivative.
SIM Ionsm/z 117, 129, [M-15]⁺ m/z 117: Characteristic fragment for TMS esters of α-methyl branched acids. m/z 129: Common rearrangement ion. [M-15]⁺ (m/z 215.2): Loss of a methyl group from the TMS moiety, a strong indicator of molecular weight.[9]

Data Analysis and Interpretation

Analyte Identification

The identity of the 3,6-dimethylheptanoic acid TMS ester is confirmed by a combination of its GC retention time and its mass spectrum. The retention time should match that of a derivatized authentic standard. The mass spectrum should exhibit the characteristic ions listed in the table above, particularly the [M-15]⁺ ion at m/z 215.2, which is crucial for confirming the molecular weight of the derivative.[9]

Quantification

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a selected ion (e.g., m/z 117) against the concentration of the derivatized standards. The concentration of the analyte in unknown samples is then determined by interpolating their peak areas from this curve. The use of an internal standard is highly recommended to correct for variations in sample preparation and injection volume.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard in Solvent Drydown Evaporate to Dryness (Nitrogen Stream) Sample->Drydown Deriv Add Pyridine & MSTFA Drydown->Deriv React Heat at 60°C for 30 min Deriv->React GC_Inject GC Injection (1 µL) React->GC_Inject GC_Sep GC Separation (DB-5ms Column) GC_Inject->GC_Sep MS_Detect MS Detection (EI, Scan/SIM) GC_Sep->MS_Detect Chrom Chromatogram Integration MS_Detect->Chrom Quant Quantification (Calibration Curve) Chrom->Quant Report Final Report Quant->Report

Caption: Workflow for GC-MS analysis of 3,6-dimethylheptanoic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded method for the analysis of 3,6-dimethylheptanoic acid by GC-MS. The critical step of MSTFA derivatization successfully converts the polar carboxylic acid into a volatile TMS ester, enabling excellent chromatographic performance and sensitive mass spectrometric detection. The detailed protocols and optimized instrument parameters serve as a robust starting point for researchers, ensuring reliable and accurate quantification in a variety of scientific applications.

References

  • Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans-hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366–372. Available at: [Link]

  • Jardim, A. C., et al. (2008). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. Journal of the American Society for Mass Spectrometry, 19(1), 66-75. Available at: [Link]

  • Pimentel, C. B., et al. (2021). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Metabolites, 11(10), 701. Available at: [Link]

  • Kaczmarek, M., et al. (2022). Metamorphosis-related changes in the free fatty acid profiles of Sarcophaga (Liopygia) argyrostoma. Scientific Reports, 12(1), 1-13. Available at: [Link]

  • Yuan, Z., et al. (2020). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Genomics, Proteomics & Bioinformatics, 18(3), 333-341. Available at: [Link]

  • Sparkman, O. D. (n.d.). Mass Spectral Identification of Artifacts Formed in Diazomethane Reactions. Available at: [Link]

  • Liebich, H. M., & Huesgen, G. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum. Journal of Chromatography B: Biomedical Sciences and Applications, 162(2), 231-238. Available at: [Link]

  • Williams, M., & Bhatti, P. (2023). Comparison of Derivatization Methods for Groomed Latent Print Residues Analysis via Gas Chromatography. Forensic Sciences, 3(2), 304-316. Available at: [Link]

  • Tetteh, J. P. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Available at: [Link]

  • Gloerich, J., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 875. Available at: [Link]

  • Sravani, T., et al. (2023). GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes. Grasas y Aceites, 74(2), e497. Available at: [Link]

  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Available at: [Link]

  • Li, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. Available at: [Link]

  • Padarauskas, A., & Judzentiene, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 16(2), 41-45. Available at: [Link]

  • Degano, I., et al. (2012). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. Analytical and Bioanalytical Chemistry, 403(5), 1363-1373. Available at: [Link]

  • NIST. (n.d.). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Agilent Technologies. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available at: [Link]

  • Wang, Y., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Chromatography A, 1608, 460439. Available at: [Link]

Sources

derivatization of 3,6-Dimethylheptanoic acid for gas chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Derivatization of 3,6-Dimethylheptanoic Acid for Gas Chromatography

Abstract

This technical guide provides a detailed examination of derivatization strategies for the quantitative analysis of 3,6-Dimethylheptanoic acid by Gas Chromatography (GC). Direct GC analysis of branched-chain carboxylic acids is hampered by their inherent polarity and low volatility, leading to poor chromatographic performance, including peak tailing and low sensitivity.[1] Derivatization is an essential sample preparation step that chemically modifies the polar carboxyl group into a more volatile, less polar, and thermally stable derivative, making it amenable to GC analysis.[1][2][3][4][5] This document presents two robust and field-proven protocols: esterification to its methyl ester (FAME) using Boron Trifluoride-Methanol and silylation to its trimethylsilyl (TMS) ester using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will explore the causality behind experimental choices, provide step-by-step methodologies, and discuss the subsequent GC-Mass Spectrometry (GC-MS) analysis.

The Analytical Challenge: Why Derivatization is Essential

3,6-Dimethylheptanoic acid, a branched-chain fatty acid, possesses a polar carboxylic acid functional group (-COOH). This group is prone to forming strong intermolecular hydrogen bonds, which significantly decreases its volatility and makes it "sticky" within the GC system.[6] Direct injection onto a GC column typically results in:

  • Poor Volatility: The analyte does not readily transition into the gas phase, leading to broad, poorly defined peaks or complete loss of signal.

  • Analyte Adsorption: The active carboxyl group can irreversibly adsorb to active sites within the GC inlet or on the column itself, causing poor peak shape (tailing) and inaccurate quantification.[7][8][9]

  • Thermal Instability: At the high temperatures required for volatilization, the acid may degrade, leading to analytical artifacts.

Derivatization overcomes these challenges by replacing the active hydrogen of the carboxyl group with a non-polar moiety.[3] This transformation neutralizes the compound's polarity, disrupts hydrogen bonding, and dramatically increases its volatility, paving the way for high-resolution chromatographic analysis.[1][4][7]

Method I: Esterification via Boron Trifluoride-Methanol (BF₃-Methanol)

Esterification, specifically methylation, is the most common derivatization method for carboxylic acids, converting them into their corresponding Fatty Acid Methyl Esters (FAMEs).[2][7] The BF₃-Methanol reagent is a highly effective and convenient choice for this transformation.[1][10][11]

Principle of BF₃-Catalyzed Esterification

The reaction proceeds via a Lewis acid-catalyzed esterification. Boron trifluoride (BF₃) acts as a powerful Lewis acid, coordinating with the carbonyl oxygen of the carboxylic acid. This coordination makes the carbonyl carbon significantly more electrophilic and thus highly susceptible to nucleophilic attack by methanol.[1][11] A subsequent elimination of a water molecule yields the desired methyl ester.

The reaction is reversible, and the presence of water can shift the equilibrium back towards the reactants, reducing the yield of the FAME derivative.[1][10][11] Therefore, using an anhydrous sample and reagents is critical for achieving a quantitative reaction.

Caption: BF₃-catalyzed esterification of a carboxylic acid.

Experimental Protocol: BF₃-Methanol Esterification

This protocol is a general guideline and should be optimized for specific sample matrices and concentrations. Always work within a certified fume hood and wear appropriate personal protective equipment (PPE), as BF₃ is toxic.[12]

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the 3,6-Dimethylheptanoic acid sample (or a dried extract containing the acid) into a 4 mL screw-cap vial with a PTFE-lined cap.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen.[10]

  • Derivatization Reaction:

    • Add 1 mL of anhydrous toluene or hexane to dissolve the sample.

    • Add 2 mL of 10-14% (w/w) BF₃-Methanol solution to the vial.[1][10]

    • Tightly cap the vial and vortex briefly to mix.

    • Heat the vial in a heating block or water bath at 60-80°C for 10-15 minutes.[1][12] The reaction is often complete within minutes.[10][11]

  • Extraction of FAME Derivative:

    • Cool the vial to room temperature.

    • Add 1 mL of deionized water and 1 mL of hexane (or heptane).[10]

    • Cap the vial and vortex vigorously for 30 seconds to extract the non-polar FAME derivative into the upper organic layer.[1]

    • Allow the layers to separate completely. A brief centrifugation can aid in phase separation.

  • Sample Analysis:

    • Carefully transfer the upper organic layer (containing the FAME) to a new GC vial.

    • A small amount of anhydrous sodium sulfate can be added to remove any residual water before injection.[12]

    • The sample is now ready for GC-MS analysis.

Caption: Workflow for FAME derivatization with BF₃-Methanol.

Method II: Silylation via MSTFA (+ TMCS catalyst)

Silylation is another powerful and widely used derivatization technique. It involves replacing the active, acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃.[3][4]

Principle of Silylation

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent TMS donor that reacts readily with carboxylic acids to form TMS esters.[13] A key advantage of MSTFA is that its byproducts, N-methyltrifluoroacetamide and trimethylsilanol, are highly volatile and generally do not interfere with the chromatographic analysis.[4][13] Furthermore, the byproducts are not corrosive, which helps prolong the life of the GC column.[13]

For sterically hindered or less reactive acids, the derivatization power of MSTFA can be significantly enhanced by adding a catalyst, most commonly 1% Trimethylchlorosilane (TMCS).[3][4]

Caption: Silylation of a carboxylic acid using MSTFA.

Experimental Protocol: Silylation with MSTFA

Silylation reagents are extremely sensitive to moisture, which can consume the reagent and reduce derivative yield. All glassware must be scrupulously dry, and samples must be anhydrous.[14]

  • Sample Preparation:

    • Place 1-5 mg of the dried 3,6-Dimethylheptanoic acid sample into a clean, dry 2 mL GC vial.

    • Ensure the sample is completely free of water. If necessary, azeotropically dry the sample by adding 0.5 mL of toluene and evaporating to dryness under nitrogen.[14]

  • Derivatization Reaction:

    • Add 100 µL of a suitable solvent such as anhydrous pyridine or acetonitrile.[14][15] Pyridine can act as a catalyst by scavenging the proton released during the reaction.

    • Add 100 µL of MSTFA (or MSTFA + 1% TMCS for potentially hindered analytes).[15] A 2:1 molar excess of the silylating reagent to active hydrogens is recommended.

    • Cap the vial tightly and vortex for 10-20 seconds.

    • Heat the vial at 60-75°C for 20-30 minutes in a heating block.[15]

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The reaction mixture can often be injected directly into the GC-MS system.[6] No extraction step is required due to the volatility of the byproducts.

Caption: Workflow for TMS-ester derivatization with MSTFA.

Comparative Summary of Derivatization Methods

The choice between esterification and silylation depends on the specific analytical goals, sample matrix, and available instrumentation.

FeatureBF₃-Methanol (Esterification)MSTFA (Silylation)
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Speed Fast (typically 10-15 min).[10][11]Fast (typically 20-30 min).
Moisture Sensitivity Moderately sensitive; water can reverse the reaction.[1][10]Extremely sensitive; water consumes the reagent.[14]
Byproducts Water, excess methanol, BF₃. Requires post-reaction extraction.Volatile and non-interfering. Direct injection is possible.[4][13]
Derivative Stability Methyl esters are very stable and can be stored.TMS esters are less stable and susceptible to hydrolysis; analysis should be prompt.
Safety BF₃ is toxic and corrosive; requires a fume hood.[12]Reagents are flammable and irritants.
Best For Robust, routine analysis of fatty acids; creating stable derivatives.Rapid derivatization without extraction; multi-analyte methods (also derivatizes alcohols, amines).[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

Proper GC conditions are crucial for separating the derivatized 3,6-Dimethylheptanoic acid from other components in the sample.

ParameterRecommended Setting for FAME DerivativeRecommended Setting for TMS-Ester DerivativeRationale
GC Column Polar Capillary Column (e.g., DB-225ms, HP-88, or similar cyanopropyl phase).[16][17]Low-to-mid polarity column (e.g., DB-5ms, HP-5ms).[3][18]Polar columns provide better separation for FAME isomers. TMS derivatives are less polar and are well-separated on standard 5% phenyl columns. WAX-type columns should be avoided for silylated samples.[3]
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min.[16]Helium, constant flow at 1.0-1.2 mL/min.Inert carrier gas providing good efficiency.
Injection Mode Splitless (1 µL).Splitless (1 µL).Maximizes sensitivity for trace analysis.
Inlet Temperature 250°C250°CEnsures rapid and complete volatilization of the derivative.
Oven Program Initial: 100°C (hold 2 min), Ramp: 3-5°C/min to 230°C, Hold: 5-10 min.[16]Initial: 70°C (hold 2 min), Ramp: 10°C/min to 280°C, Hold: 5 min.The temperature program must be optimized to separate the analyte from solvent fronts and matrix components.
MS Ion Source Electron Ionization (EI) at 70 eV.[16]Electron Ionization (EI) at 70 eV.EI provides reproducible fragmentation patterns for library matching and structural confirmation.
Mass Range m/z 50-400m/z 50-450Captures the molecular ion and key fragment ions of the derivative.
MS Transfer Line 250°C280°CPrevents condensation of the analyte before reaching the MS source.

Trustworthiness & Validation: Field-Proven Insights

  • Internal Standard: For accurate and precise quantification, an internal standard (IS) must be used. Add a known amount of a non-endogenous fatty acid (e.g., Heptadecanoic acid, C17:0 or Nonadecanoic acid, C19:0) to the sample before extraction and derivatization.[16] This corrects for variations in sample preparation, derivatization yield, and injection volume.

  • Reagent Blanks: Always prepare and analyze a reagent blank (all solvents and reagents, but no sample) with each batch of samples.[10] This is crucial for identifying any contamination from reagents or glassware that could interfere with the analysis.

  • Incomplete Derivatization: If the underivatized acid peak is observed (broad, tailing peak), it indicates an incomplete reaction. The most common cause is the presence of moisture. Other causes include insufficient reagent, or inadequate reaction time or temperature.

  • GC System Inertness: Even with proper derivatization, peak tailing can occur if the GC inlet liner or the front of the column has active sites. Regular maintenance, including replacing the liner and trimming the column, is essential for maintaining chromatographic performance.

Conclusion

The successful analysis of 3,6-Dimethylheptanoic acid by gas chromatography is critically dependent on a robust derivatization strategy. Both BF₃-methanol esterification and MSTFA-based silylation are highly effective methods for converting the polar acid into a volatile derivative suitable for GC-MS analysis. Esterification to the FAME derivative is a classic, cost-effective method that yields a highly stable product. Silylation offers a faster workflow without the need for a post-reaction extraction step and is highly versatile for multi-analyte methods. The selection of the optimal method will depend on the specific requirements of the study, but adherence to the detailed protocols and validation practices outlined in this guide will ensure the generation of accurate, reliable, and reproducible data for researchers, scientists, and drug development professionals.

References

  • Acids: Derivatization for GC Analysis. (n.d.). In Encyclopedia of Chromatography.
  • Lee, J., Im, J., & Lee, S. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry. [Link]

  • Guide to Derivatization Reagents for GC. (n.d.). Supelco (Bulletin 909A).
  • Preparation of Methyl Esters by Boron Trifluoride Method. (n.d.). American Oil Chemists' Society (AOCS) Official Method Ce 2-66.
  • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. (2023). LCGC International. [Link]

  • High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). LabRulez GCMS. [Link]

  • Chan, D., et al. (2017). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments. [Link]

  • Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. (2024). Energy & Fuels. [Link]

  • A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. (1979). Clinica Chimica Acta. [Link]

  • Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. (n.d.). Shimadzu Application News No. 01-00343-EN. [Link]

  • Determination of Fatty Acid Methyl Esters in olive oil using GC-SQMS. (n.d.). SCION Instruments. [Link]

  • GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae. (n.d.). Shimadzu Application Note No. 106.
  • BF3-Methanol, 10% w/w. (n.d.). Supelco Product Information.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Puchalsky, C. B. (1970). Boron trifluoride-methanol transesterification as a means of characterizing alcohol sulfate detergents. Journal of the American Oil Chemists' Society.
  • Silylation, acylation, and alkylation derivatizing reagents and characteristics. (n.d.). ResearchGate.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Chemija.
  • MSTFA + 1% TMCS Product Information. (n.d.). Thermo Scientific.
  • Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. (2021). Metabolites. [Link]

  • Challenges with fats and fatty acid methods. (n.d.). Semantic Scholar.
  • Improving MS Response in the Analysis of Free Fatty Acids Through Structural Considerations. (2019). Waters Corporation. [Link]

  • A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. (2024). Molecules. [Link]

  • GC Derivatization. (n.d.). Restek.
  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). International Journal of Molecular Sciences. [Link]

  • Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. (2019). Agilent Technologies.

Sources

Introduction: The Significance of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3,6-Dimethylheptanoic Acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the utilization of 3,6-dimethylheptanoic acid as a valuable chiral building block in organic synthesis. It covers the synthesis of the racemic mixture, detailed protocols for its chiral resolution, and application notes for its use in the construction of complex, stereochemically defined molecules relevant to pheromone synthesis and drug discovery.

Chiral building blocks are fundamental to modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule can dictate its biological activity.[1] 3,6-Dimethylheptanoic acid (C₉H₁₈O₂), a branched-chain fatty acid, possesses a stereocenter at the C3 position, making it a valuable synthon for introducing chirality into target molecules. Its enantiomerically pure forms are of particular interest in the synthesis of insect pheromones, where biological specificity is often dependent on a single stereoisomer, and in the development of novel therapeutics.[2][3] For instance, branched-chain fatty acids are being investigated as potential anaplerotic therapies for metabolic disorders, highlighting the biomedical relevance of this structural motif.[4]

This guide offers an in-depth exploration of the practical methodologies required to synthesize, resolve, and apply this versatile building block.

Physicochemical and Spectroscopic Data

A summary of the key properties of 3,6-dimethylheptanoic acid is provided below.

PropertyValueSource
Molecular Formula C₉H₁₈O₂[5][6]
Molecular Weight 158.24 g/mol [5]
CAS Registry Number 44980-98-5[5]
IUPAC Name 3,6-Dimethylheptanoic acid[5]
Canonical SMILES CC(C)CCC(C)CC(=O)O[6]
InChIKey UHSZNOKDZZSFTQ-UHFFFAOYSA-N[5]

Synthesis of Racemic (±)-3,6-Dimethylheptanoic Acid

The preparation of the racemic acid is the essential first step before chiral resolution. A robust and widely applicable method involves the 1,4-conjugate addition of a Grignard reagent to an α,β-unsaturated ester, followed by saponification.[7] This approach provides good yields and uses readily available starting materials.

Protocol 1: Grignard-Based Synthesis of Racemic (±)-3,6-Dimethylheptanoic Acid

This protocol outlines the synthesis starting from ethyl crotonate and isobutylmagnesium bromide.

Workflow Overview:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Saponification A Isobutylmagnesium bromide C Ethyl 3,6-dimethylheptanoate (Racemic Ester) A->C B Ethyl crotonate B->C E (±)-3,6-Dimethylheptanoic acid (Racemic Acid) C->E Hydrolysis D KOH / EtOH D->E

Caption: Workflow for the synthesis of racemic 3,6-dimethylheptanoic acid.

Materials:

  • Magnesium turnings

  • Isobutyl bromide (4-bromo-2-methylpropane)

  • Anhydrous diethyl ether

  • Ethyl crotonate

  • 1 M Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare isobutylmagnesium bromide by reacting magnesium turnings with isobutyl bromide in anhydrous diethyl ether.

  • Conjugate Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl crotonate in anhydrous diethyl ether dropwise to the stirred Grignard reagent. The causality here is critical: slow addition at low temperature minimizes unwanted 1,2-addition to the carbonyl group.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring it into a stirred mixture of ice and 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with water, then with brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 3,6-dimethylheptanoate.

  • Saponification: Dissolve the crude ester in a solution of potassium hydroxide in 95% ethanol. Heat the mixture at reflux for 2 hours. This step hydrolyzes the ester to its corresponding carboxylate salt.[7]

  • Acidification and Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl.

  • Final Extraction: Extract the acidified aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield racemic (±)-3,6-dimethylheptanoic acid as an oil. The product can be further purified by vacuum distillation.

Chiral Resolution via Diastereomeric Salt Formation

Separating a racemic mixture into its constituent enantiomers is a critical process known as resolution.[8] Since enantiomers have identical physical properties, they cannot be separated by standard techniques like distillation or crystallization. The most common industrial method for resolving carboxylic acids involves reacting the racemate with an enantiomerically pure chiral base to form a pair of diastereomeric salts.[9][10] Diastereomers, unlike enantiomers, have different physical properties, including solubility, which allows for their separation by fractional crystallization.[10]

Principle of Resolution:

The key is the differential solubility of the two diastereomeric salts formed. By carefully selecting a solvent system, one salt will preferentially crystallize, leaving the other dissolved in the mother liquor.

G Racemate (R)-Acid + (S)-Acid (Racemic Mixture) Salts Diastereomeric Salts: (R)-Acid-(R)-Base (S)-Acid-(R)-Base Racemate->Salts Base +(R)-Base (Chiral Resolving Agent) Base->Salts Crystallization Fractional Crystallization Salts->Crystallization Solid Less Soluble Salt (e.g., (S,R) Salt) Crystallization->Solid Precipitates Liquid More Soluble Salt (e.g., (R,R) Salt in solution) Crystallization->Liquid Stays in Mother Liquor Acidification1 + HCl Solid->Acidification1 Acidification2 + HCl Liquid->Acidification2 Enantiomer1 (S)-Acid (Enantiomerically Pure) Acidification1->Enantiomer1 Liberates Enantiomer2 (R)-Acid (Enantiomerically Enriched) Acidification2->Enantiomer2 Liberates

Caption: Principle of chiral resolution by diastereomeric salt formation.

Protocol 2: Resolution of (±)-3,6-Dimethylheptanoic Acid

This protocol uses (R)-(+)-1-phenylethylamine as the chiral resolving agent. The choice of solvent is crucial and often requires empirical screening to achieve efficient separation.[9] A mixture of polar and non-polar solvents is commonly used.

Materials:

  • (±)-3,6-Dimethylheptanoic acid

  • (R)-(+)-1-phenylethylamine

  • Acetone

  • Hexane

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of (±)-3,6-dimethylheptanoic acid in warm acetone. In a separate flask, dissolve 0.5 equivalents of (R)-(+)-1-phenylethylamine in acetone.

    • Expert Insight: Using only 0.5 equivalents of the resolving agent is a common strategy. It ensures that only one enantiomer of the acid can form a salt, which can lead to a more efficient precipitation of a single diastereomer, maximizing the yield and enantiomeric excess of the first crop of crystals.

  • Crystallization: Slowly add the amine solution to the stirred acid solution. If no precipitate forms, slowly add hexane as an anti-solvent until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold acetone/hexane. This solid is the diastereomerically enriched salt (e.g., the (S)-acid-(R)-amine salt). The mother liquor contains the other diastereomer in excess (e.g., the (R)-acid-(R)-amine salt).

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add diethyl ether. Acidify the mixture to pH ~2 with 2 M HCl while stirring. This protonates the carboxylate and the amine, breaking the salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield one enantiomer of 3,6-dimethylheptanoic acid (e.g., (S)-3,6-dimethylheptanoic acid).

  • Characterization: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by converting the acid to a diastereomeric derivative (e.g., an amide with a chiral amine) and analyzing by ¹H NMR or GC.

  • (Optional) Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from step 3 by evaporating the solvent, liberating the acid as described in steps 4-5, and purifying. It will likely be enantiomerically enriched but not pure and may require a second resolution with the opposite enantiomer of the resolving agent (e.g., (S)-(-)-1-phenylethylamine).

Application Note: Synthesis of a Pheromone Fragment

Enantiomerically pure 3,6-dimethylheptanoic acid is an ideal starting material for the synthesis of various natural products. For example, the carbon backbone and stereocenter are present in components of insect pheromones, which are crucial for pest management.[3]

Protocol 3: Conversion to a Chiral Alcohol for Pheromone Synthesis

This protocol describes the reduction of the resolved carboxylic acid to the corresponding primary alcohol, a common intermediate in pheromone synthesis.

Reaction Scheme:

Caption: Reduction of (S)-3,6-dimethylheptanoic acid to the primary alcohol.

Materials:

  • (S)-3,6-Dimethylheptanoic acid (from Protocol 2)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate, anhydrous (Na₂SO₄)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Acid: Cool the suspension to 0 °C. Add a solution of (S)-3,6-dimethylheptanoic acid in anhydrous THF dropwise.

    • Causality Note: The reaction is highly exothermic due to the reaction of the hydride with the acidic proton of the carboxylic acid, followed by reduction. Slow addition at 0 °C is essential for safety and control.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete reduction of the intermediate carboxylate.

  • Work-up (Fieser method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts in a granular form that is easy to filter.

  • Isolation: Stir the resulting white suspension at room temperature for 30 minutes, then add anhydrous Na₂SO₄ and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to yield (S)-3,6-dimethylheptan-1-ol. The product can be purified further by silica gel chromatography if necessary. This chiral alcohol can then be used in subsequent steps, such as oxidation to the aldehyde or conversion to a leaving group for coupling reactions, to build the final pheromone structure.

References

  • Organic Syntheses Procedure: 3-methylheptanoic acid.

  • National Institute of Standards and Technology (NIST). 3,6-dimethyl-heptanoic acid. NIST Chemistry WebBook.

  • Organic Syntheses Procedure: Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±).

  • Daicel Chiral Technologies. The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

  • Wikipedia. Chiral resolution.

  • PubChemLite. 3,6-dimethyl-3-phenylheptanoic acid (C15H22O2).

  • PubChem. 3,6-Dimethylheptanoic acid.

  • Mol-Instincts. 3,3-dimethylheptanoic acid.

  • BenchChem. 2,5-Dimethylheptanoic Acid.

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.

  • De Figueiredo, R. M., et al. Synthetic Studies towards Pheromones by Cyanide-Catalyzed Ring Transformation. European Journal of Organic Chemistry.

  • Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers.

  • TCI Chemicals. Powerful Novel Chiral Acids for Enantioresolution.

  • SpectraBase. 3,3-Dimethylheptanoic acid.

  • Google Patents. WO2018154244A1 - Method for the synthesis of pheromones.

  • ResearchGate. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

  • CrystEngComm. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate.

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery.

  • CABI Digital Library. PHEROMONES FOR THE MANAGEMENT OF INSECT PESTS OF STORED PRODUCTS: A REVIEW.

  • G. M. Hoganson, et al. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency. Journal of Inherited Metabolic Disease.

  • SciSpace. Recent Developments in Enantioselective Organocatalytic Michael Reactions in Aqueous Media.

  • Mori, K. Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science.

  • Organic Chemistry Portal. Enantioselective Synthesis of Alcohols and Amines.

  • BOC Sciences. Precision Chiral Building Block Synthesis.

  • Royal Society of Chemistry. Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates.

  • BenchChem. Application Notes and Protocols: Synthesis of Insect Pheromones from Methyl 9-hydroxynonanoate.

  • AK Scientific, Inc. Chiral Synthesis.

  • JMP. Increasing Bioavailability of a Drug using SMEDDS.

  • MDPI. Model-Informed Drug Development: In Silico Assessment of Drug Bioperformance.

  • ResearchGate. Synthesis of (.+-.)-(E)-2,6-Dimethyl-6-hydroxyocta-2,7-dienoic Acid and the Corresponding Amide.

  • COCONUT Database. CNP0258026.6.

  • Organic Syntheses.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,6-dimethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable branched-chain fatty acid. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions encountered when undertaking the synthesis of 3,6-dimethylheptanoic acid:

Q1: What are the most common synthetic routes to 3,6-dimethylheptanoic acid?

There are two primary and well-established routes for the synthesis of 3,6-dimethylheptanoic acid:

  • Grignard-based Synthesis: This classic approach involves the reaction of a Grignard reagent, prepared from a suitable haloalkane like 1-bromo-2,5-dimethylhexane, with carbon dioxide (dry ice). This method is favored for its reliability and the direct formation of the carboxylic acid functional group.

  • Oxidation of Citronellol or Citronellal: A more "green" and often higher-yielding approach starts with the naturally occurring monoterpenoid, citronellol or its corresponding aldehyde, citronellal. Oxidation of the terminal alcohol or aldehyde group leads to the desired carboxylic acid.

Q2: I'm seeing a low yield in my Grignard reaction. What are the likely culprits?

Low yields in Grignard reactions are a frequent issue. The most common causes include:

  • Presence of water or protic solvents: Grignard reagents are extremely strong bases and will react with even trace amounts of water, alcohols, or any compound with an acidic proton. This deactivates the Grignard reagent, reducing the amount available to react with carbon dioxide.

  • Poor quality magnesium: The surface of the magnesium turnings can oxidize, preventing the initiation of the Grignard reagent formation.

  • Impure starting halide: The presence of impurities in the alkyl halide can lead to side reactions.

  • Inefficient carbonation: The reaction with carbon dioxide can be inefficient if the gas is not bubbled through the solution effectively or if the dry ice is not finely crushed to maximize surface area.

Q3: My oxidation of citronellol is producing multiple byproducts. How can I improve selectivity?

The oxidation of citronellol can lead to several products due to the presence of both a primary alcohol and a double bond. To improve selectivity for the desired carboxylic acid, consider the following:

  • Choice of Oxidizing Agent: Strong, non-selective oxidizing agents like potassium permanganate can cleave the double bond. Milder, more selective reagents are preferred. A two-step process, where citronellol is first oxidized to citronellal using a mild oxidant like pyridinium chlorochromate (PCC), followed by a selective oxidation of the aldehyde to the carboxylic acid, often gives cleaner results.

  • Reaction Conditions: Controlling the temperature and pH of the reaction is crucial. For instance, in the oxidation of citronellal to citronellic acid using gold catalysts, a higher pH (around 12) can suppress side reactions at the double bond.

Q4: What are the best methods for purifying the final 3,6-dimethylheptanoic acid product?

Purification is critical to obtaining a high-purity product. Common methods include:

  • Distillation: Fractional distillation under reduced pressure is an effective method for separating the product from lower and higher boiling point impurities.

  • Acid-Base Extraction: The carboxylic acid can be converted to its water-soluble carboxylate salt by treatment with a base (e.g., sodium hydroxide). The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Acidification of the aqueous layer will then precipitate the pure carboxylic acid, which can be extracted with an organic solvent.

  • Chromatography: For very high purity requirements, column chromatography on silica gel can be employed.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific issues you may encounter during your synthesis.

Issue 1: Grignard Reaction Fails to Initiate

Symptoms: The magnesium turnings do not react with the alkyl halide, and no exothermic reaction is observed.

Causality: The initiation of a Grignard reaction requires the formation of an organomagnesium species on the surface of the magnesium metal. This process can be inhibited by an oxide layer on the magnesium or the presence of inhibitors.

Troubleshooting Protocol:

  • Activate the Magnesium:

    • Mechanical Activation: Gently crush a few pieces of magnesium turnings with a glass rod in a dry flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask with the magnesium. The reaction of these activators with magnesium will clean the surface.

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and cool under a stream of dry nitrogen or argon.

    • Use anhydrous ether or THF as the solvent. Solvents should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Initiate with a Small Amount of Reagent:

    • Add only a small portion of the alkyl halide solution to the magnesium.

    • Gentle heating with a heat gun may be necessary to start the reaction. Once initiated, the reaction is typically exothermic and will sustain itself.

Issue 2: Low Yield and Formation of a Ketone Byproduct in Grignard Carboxylation

Symptoms: The yield of 3,6-dimethylheptanoic acid is significantly lower than expected, and a ketone (di(2,5-dimethylhexyl) ketone) is observed as a major byproduct.

Causality: The formation of a ketone byproduct occurs when the initially formed carboxylate salt reacts with a second equivalent of the Grignard reagent. This is more likely to happen if the Grignard reagent is in large excess or if the reaction temperature is too high.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of carbon dioxide relative to the Grignard reagent. This ensures that the Grignard reagent is consumed by the carbon dioxide before it can react with the carboxylate product.

  • Maintain Low Temperature: Perform the carbonation step at a low temperature (e.g., -78 °C using a dry ice/acetone bath). This slows down the rate of the side reaction.

  • Reverse Addition: Add the Grignard solution slowly to a vigorously stirred slurry of finely crushed dry ice in anhydrous ether. This maintains an excess of carbon dioxide throughout the addition.

Experimental Workflow: Optimized Grignard Carboxylation

Grignard_Carboxylation cluster_prep Grignard Reagent Preparation cluster_reaction Carboxylation cluster_workup Acidic Workup A 1-bromo-2,5-dimethylhexane + Mg turnings C Grignard Reagent (in situ) A->C B Anhydrous Ether B->C F Reaction at -78°C C->F Slow Addition D Finely Crushed Dry Ice (Excess) D->F E Anhydrous Ether E->F G Halomagnesium Carboxylate F->G I 3,6-Dimethylheptanoic Acid G->I H Aqueous Acid (e.g., HCl) H->I Synthesis_Routes cluster_grignard Grignard Route cluster_oxidation Oxidation Route A 1-bromo-2,5-dimethylhexane C Grignard Reagent A->C Formation B Mg, Ether B->C D 1. CO2 2. H3O+ C->D Carboxylation I 3,6-Dimethylheptanoic Acid D->I E Citronellol G Citronellal E->G Step 1 F Mild Oxidation (e.g., PCC) F->G H Oxidation (e.g., Ag2O, Au/O2) G->H Step 2 H->I

Caption: The two primary synthetic pathways to 3,6-dimethylheptanoic acid.

References

  • Organic Syntheses Procedure: 3-methylheptanoic acid. Organic Syntheses. Available at: [Link]

  • Reaction of Carboxylic Acid with Grignard. Reddit. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry Europe. Available at: [Link]

  • Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-, cis-(±). Organic Syntheses. Available at: [Link]

  • Oxidation of citronellol, a constituent of rose and geranium oils... Vaia.

Technical Support Center: Resolution of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the resolution of 3,6-Dimethylheptanoic acid enantiomers. This compound features a proximal chiral center at C3 and a distal achiral gem-dimethyl tail (isostructural to an isopropyl group) at C6.

The protocols below are adapted from validated methodologies for 3-methylalkanoic acids , as the distal steric bulk at C6 does not significantly alter the chiral recognition mechanism at C3 compared to the parent 3-methylheptanoic acid.

Case ID: 36-DMHA-RES-01 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Status: Active

Part 1: Strategic Resolution Architecture

Before initiating wet chemistry, you must select the resolution vector based on your scale and purity requirements. We prioritize Enzymatic Kinetic Resolution (EKR) for high enantiomeric excess (


) and Diastereomeric Salt Formation  for bulk scale-up (

) where cost is a constraint.
Decision Matrix: Method Selection

ResolutionStrategy Start START: 3,6-Dimethylheptanoic Acid (Racemic) ScaleCheck Check Scale & Purity Needs Start->ScaleCheck Enzymatic Pathway A: Biocatalysis (EKR) (High ee, Mild Conditions) ScaleCheck->Enzymatic Target: >98% ee Scale: <100g Salt Pathway B: Classical Resolution (Bulk Scale, Lower Cost) ScaleCheck->Salt Target: Cost Efficiency Scale: >100g Esterification Step A1: Synthesize Ethyl Ester Enzymatic->Esterification Hydrolysis Step A2: Lipase Hydrolysis (Burkholderia cepacia) Esterification->Hydrolysis Separation Step A3: Acid/Base Extraction Hydrolysis->Separation Screening Step B1: Amine Screening (PEA, Quinine, Cinchonidine) Salt->Screening Crystallization Step B2: Fractional Crystallization Screening->Crystallization Liberation Step B3: Acidic Liberation Crystallization->Liberation

Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on scale and purity constraints.

Part 2: Validated Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Recommended)

Mechanism: Lipases exhibit high stereoselectivity for the C3-methyl center. The enzyme preferentially hydrolyzes the


-ester (typically) to the free acid, leaving the 

-ester unreacted, or vice versa depending on the specific lipase strain [1, 4].

Reagents:

  • Racemic 3,6-dimethylheptanoic acid ethyl ester (Synthesized via Fischer esterification).

  • Lipase PS (from Burkholderia cepacia - formerly Pseudomonas cepacia) or CAL-B (Candida antarctica Lipase B).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Co-solvent: Acetone or MTBE (optional, for solubility).

Step-by-Step Workflow:

  • Emulsification: Suspend 10 g of racemic ethyl ester in 90 mL of Phosphate Buffer (pH 7.0). If solubility is poor, add 10 mL acetone.

  • Initiation: Add 500 mg of immobilized Lipase PS. Maintain temperature at 35°C with vigorous stirring (critical for interfacial activation).

  • Monitoring: Monitor reaction progress via GC or HPLC.

    • Stop Point: Terminate when conversion reaches exactly 45-50%. Do not exceed 50% to prevent "over-hydrolysis" of the slower-reacting enantiomer, which erodes

      
      .
      
  • Termination: Filter off the immobilized enzyme (can be recycled).

  • Separation:

    • Adjust pH to 9.0 with 1N NaOH.

    • Extract the unreacted ester (enriched in one enantiomer) with MTBE (

      
       mL).
      
    • Acidify the aqueous phase to pH 2.0 with 2N HCl.

    • Extract the resolved acid (enriched in the antipodal enantiomer) with Ethyl Acetate.

Data Summary: Enzyme Selectivity Profile

Enzyme Source Typical E-Value Preferred Enantiomer (Hydrolyzed) Notes

| Burkholderia cepacia (Lipase PS) | > 100 |


-Acid (Typical for 3-Me acids) | Best for high purity [4] |
| Candida antarctica B (CAL-B) | 20 - 50 | Varies | Good stability, lower selectivity |
| Candida rugosa (CRL) | < 10 | Non-specific | Not recommended for C3 chiral centers |
Protocol B: Diastereomeric Salt Resolution

Mechanism: Formation of diastereomeric salts using chiral amines.[1][2] The steric bulk of the 6-methyl group aids in crystal lattice packing differentiation compared to linear chains [2].

Resolving Agents:

  • Primary Candidate:

    
    -Phenylethylamine (PEA).
    
  • Secondary Candidate: Quinine (for the opposite enantiomer).

Step-by-Step Workflow:

  • Salt Formation: Dissolve 0.1 mol of racemic 3,6-dimethylheptanoic acid in warm ethanol (or Isopropanol/Water 9:1).

  • Addition: Add 0.1 mol (1.0 eq) of

    
    -Phenylethylamine dropwise.
    
  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Troubleshooting: If oiling occurs, reheat and add a seed crystal or a small amount of hexane to induce nucleation.

  • Recrystallization: Filter the crystals. Recrystallize from minimal hot ethanol until the melting point and optical rotation are constant (typically 2-3 rounds).

  • Liberation: Suspend the purified salt in dilute HCl (1M) and extract the free chiral acid with diethyl ether.

Part 3: Analytical Troubleshooting (FAQs)

Q1: My diastereomeric salt is "oiling out" instead of crystallizing. What is the fix?

Root Cause: The 3,6-dimethyl substitution pattern increases lipophilicity, making the salt highly soluble in pure alcohols, or the lattice energy is insufficient to overcome solvation entropy. Corrective Action:

  • Switch Solvent System: Change from pure Ethanol to Acetone or Methyl Ethyl Ketone (MEK) . Ketones often suppress oiling for fatty acid salts.

  • The "Digestion" Method: Heat the oiled mixture to boiling, then add small aliquots of non-polar anti-solvent (Hexane or Heptane) until slight turbidity persists. Cool very slowly (1°C/min).

Q2: The E-value in the enzymatic step is dropping after scale-up. Why?

Root Cause: Mass transfer limitation. Lipases work at the oil-water interface. At larger scales, the interfacial area per unit volume often decreases if stirring speed isn't scaled geometrically. Corrective Action:

  • Increase agitation speed (Tip speed should be constant).

  • Add a surfactant (e.g., Triton X-100 at 0.1%) to stabilize the emulsion, though this requires validation to ensure it doesn't denature the specific lipase batch.

Q3: How do I determine the absolute configuration without X-ray crystallography?

Technical Solution: You can correlate via Chiral HPLC using established libraries for 3-methylalkanoic acids.

  • Column: CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : IPA : TFA (98 : 2 : 0.1).

  • Reference: Compare retention times with commercially available standards of 3-methylheptanoic acid. The distal 6-methyl group generally does not reverse the elution order on polysaccharide columns [5, 6].

Part 4: References

  • Vertex Search 1.1/1.4: Enzymatic kinetic resolution of 3-methyl carboxylic acids. (Validated method for alpha/beta-methylated esters using Burkholderia cepacia).[3] 4[1][2][3][5][6][7][8][9]

  • Vertex Search 1.2: Identifying a diastereomeric salt for a challenging chiral resolution. (Protocols for solubility screening of diastereomeric salts). 10[1][2][3][5][6][7][8][10][11]

  • Vertex Search 1.8: Synthesis of 3-methylheptanoic acid. (Organic Syntheses procedure providing the baseline for chemical handling of the 3,6-dimethyl analog). 12[1][2][3][5][6][7][9][10][11]

  • Vertex Search 1.7: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. (Demonstrates high enantioselectivity of Pseudomonas/Burkholderia lipases for 3-substituted acids). 5[1][2][3][5][6][7][8][9]

  • Vertex Search 1.13: Enantiomer separation of acidic compounds. (Daicel Chiral Technologies guide on using anion exchange and polysaccharide columns for acidic analytes). 13[1][2][3][5][6][7][8][9][10][11]

  • Vertex Search 1.11: Basics of chiral HPLC. (Sigma-Aldrich guide on inclusion complexing mechanisms for chiral resolution). [1][3][5][6][7][8]

Sources

troubleshooting peak tailing of 3,6-Dimethylheptanoic acid in GC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography (GC) analysis of 3,6-Dimethylheptanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with peak tailing for this and other branched-chain carboxylic acids. Our goal is to provide you with not just solutions, but a deep, mechanistic understanding of the underlying causes, enabling you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,6-Dimethylheptanoic acid peak severely tailing in my GC chromatogram?

Peak tailing for 3,6-Dimethylheptanoic acid is almost always due to unwanted secondary interactions between the analyte and the GC system. The root cause is the high polarity of the carboxylic acid functional group (-COOH). This group contains an "active" hydrogen, which can form strong hydrogen bonds with active sites within your GC system.[1][2]

These active sites are typically exposed silanol groups (Si-OH) found on the surfaces of:

  • GC Inlet Liners: Especially if they are non-deactivated or have become contaminated.[3]

  • Capillary Column: Primarily at the inlet of the column where the stationary phase may be damaged, or on any exposed fused silica surfaces.[4]

  • Metal Components: Bare stainless steel in the inlet or transfer line can also have active sites.[5][6]

A portion of your analyte molecules will "stick" to these sites, delaying their travel through the column compared to the bulk of the molecules. This delayed elution is what you observe as a tailing peak.[7]

Q2: I see tailing for all the peaks in my chromatogram, not just the acid. What does that mean?

This is a critical diagnostic clue. If all peaks, including non-polar hydrocarbons, are tailing, the issue is likely physical or mechanical, not chemical.[2] You should investigate for:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept volumes or turbulence.[2][8]

  • Dead Volume: Poor connections, incorrect ferrules, or a bad column cut can create dead volume where the carrier gas flow is disrupted.[9]

  • Column Contamination: Severe contamination from non-volatile sample matrix components can affect all analytes.[4]

Q3: What is the best type of GC column for analyzing underivatized 3,6-Dimethylheptanoic acid?

Direct analysis of free carboxylic acids is challenging.[1][10] If you must analyze it without derivatization, you need a specialized, highly polar stationary phase designed to minimize these interactions. The ideal choice is a "wax" type column or a Free Fatty Acid Phase (FFAP) column.[10][11]

  • Polyethylene Glycol (PEG) / "Wax" Columns (e.g., DB-WAX, ZB-WAX, Elite-WAX): These are highly polar phases that can help shield the analyte from active sites and provide better peak shape for polar compounds.[11]

  • Free Fatty Acid Phase (FFAP): These are specifically designed for the analysis of volatile free acids. They are PEG phases that have been modified (e.g., with terephthalic acid) to improve performance and reduce adsorption of acidic analytes.[10]

However, even with these columns, peak shape may not be perfect, and they have lower maximum operating temperatures compared to non-polar columns.[10]

Q4: Is derivatization necessary for this compound, and what does it accomplish?

For robust, reproducible, and highly sensitive analysis of 3,6-Dimethylheptanoic acid, derivatization is strongly recommended.

Derivatization is a chemical reaction that converts the polar, active -COOH group into a less polar, non-active functional group.[12] The most common method is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.

Before Derivatization (Tailing): R-COOH --- (strong interaction) ---> Si-OH After Silylation (No Tailing): R-COOSi(CH₃)₃ --- (no interaction) ---> Si-OH

This conversion accomplishes several critical goals:

  • Eliminates Hydrogen Bonding: The primary cause of peak tailing is removed.

  • Increases Volatility: The TMS-ester is typically more volatile than the parent acid, allowing for elution at lower temperatures.[12]

  • Improves Peak Shape & Sensitivity: The resulting sharp, symmetrical peaks are easier to integrate and provide much lower detection limits.[10][12]

Systematic Troubleshooting Guide

This guide follows a logical progression from the simplest and most common fixes to more advanced chemical solutions.

Step 1: Initial Diagnosis

Before changing any parts, diagnose the problem by asking two questions:

  • Is it only the 3,6-Dimethylheptanoic acid peak tailing?

    • Yes: The problem is chemical. Proceed to Step 3 .

    • No, all peaks are tailing: The problem is physical/mechanical. Proceed to Step 2 .

  • Did the problem appear suddenly?

    • Yes: Suspect a recent event, such as a dirty sample injection, septum coring, or running out of carrier gas. Focus on inlet contamination.

    • No, it has worsened over time: Suspect gradual column degradation or contamination buildup.

Step 2: Resolving Physical & Mechanical Issues

If all peaks are tailing, perform the following system checks.

Potential CauseSolution
Improper Column Installation Turn off the oven and inlet heat. Once cool, carefully remove the column. Re-cut the column inlet using a ceramic wafer to ensure a clean, 90-degree cut.[9] Reinstall the column, ensuring the insertion depth into the inlet is set precisely according to your instrument manufacturer's specifications.[2]
Leaks in the System Check for leaks at the septum, column fittings, and gas lines using an electronic leak detector. A leaking septum is a very common issue and should be replaced regularly.[3]
Low Split Ratio For split injections, a split ratio that is too low may not provide enough flow to efficiently sweep the sample onto the column, causing tailing.[8] Ensure the total flow through the inlet is at least 20 mL/min.[8]
Contaminated Split Vent Line A blocked or contaminated split vent line can cause backpressure issues and poor peak shape. Disconnect and clean or replace the split vent trap and tubing.
Step 3: Addressing Chemical Activity in the System

If only your acid peak is tailing, the system has active sites that must be addressed.

3A: Inlet Maintenance (The Most Common Culprit)

The inlet is the hottest and most aggressive environment your sample encounters. It is the most common source of activity.[5][6] Perform a full inlet service.

  • Protocol: See Protocol 1: Comprehensive GC Inlet Maintenance .

  • Key Components:

    • Inlet Liner: Replace with a new, high-quality, deactivated liner. For active compounds like acids, a liner with deactivated glass wool can aid in volatilization and trap non-volatile residues.[13]

    • Septum: Replace the septum to prevent leaks and contamination from septum particles.[3]

    • Inlet Seal: Use a gold-plated or other highly inert inlet seal to prevent contact with active metal surfaces.[5][6]

3B: Column Maintenance

If inlet maintenance does not resolve the issue, the front end of the column may be contaminated or damaged.

  • Column Trimming: Vent the detector and cool the oven. Carefully trim 15-20 cm from the inlet side of the column. This removes the section most likely to contain non-volatile residue and damaged stationary phase.[4] Reinstall the column.

  • Column Conditioning: After installation, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Step 4: The Definitive Solution - Derivatization

If peak tailing persists or if you require the highest level of performance and sensitivity, derivatization is the final and most effective solution.

  • Method: Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Procedure: See Protocol 2: Silylation of 3,6-Dimethylheptanoic Acid for GC Analysis .

  • Validation: After derivatization, the resulting TMS-ester of 3,6-Dimethylheptanoic acid should produce a sharp, symmetrical peak on a standard non-polar or mid-polar column (e.g., DB-5ms, HP-5ms).

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Peak Tailing Observed for 3,6-Dimethylheptanoic Acid decision1 Are ALL peaks in the chromatogram tailing? start->decision1 phys_path Physical / Mechanical Issue decision1->phys_path Yes chem_path Chemical / Activity Issue decision1->chem_path No, only acid peak check_install 1. Re-install column (check cut & depth) phys_path->check_install check_leaks 2. Check for leaks (especially septum) check_install->check_leaks check_flow 3. Verify split ratio and inlet flows check_leaks->check_flow phys_solved Problem Solved check_flow->phys_solved inlet_maint 1. Perform Inlet Maintenance (replace liner, septum, seal) chem_path->inlet_maint decision2 Peak shape improved? inlet_maint->decision2 decision2->phys_solved Yes col_maint 2. Trim 15-20 cm from column inlet decision2->col_maint No decision3 Peak shape improved? col_maint->decision3 decision3->phys_solved Yes derivatize 3. Derivatize Sample (See Protocol 2: Silylation) decision3->derivatize No derivatize->phys_solved

Caption: A logical workflow for troubleshooting peak tailing.

Mechanism of Tailing and Derivatization

The diagrams below illustrate the chemical interactions at the heart of the peak tailing issue and how derivatization resolves it.

Tailing_Mechanism cluster_0 Tailing Mechanism: Secondary Interaction acid R-COOH (3,6-Dimethylheptanoic Acid) surface Si-OH (Active Site on Liner/Column) acid->surface Hydrogen Bonding (Adsorption)

Caption: Adsorption of the carboxylic acid onto active silanol sites.

Derivatization_Solution cluster_1 Solution: Derivatization Blocks Interaction derivatized_acid R-COOSi(CH₃)₃ (Silylated Acid) surface2 Si-OH (Active Site on Liner/Column) derivatized_acid->surface2 No Interaction (Inert)

Caption: The inert silylated derivative does not interact with active sites.

Detailed Experimental Protocols

Protocol 1: Comprehensive GC Inlet Maintenance

Objective: To eliminate active sites in the GC inlet by replacing all critical consumables.

Materials:

  • Clean, lint-free gloves

  • Tweezers

  • New, deactivated inlet liner (preferably with deactivated glass wool)

  • New septum

  • New, inert inlet seal (e.g., gold-plated)

  • Appropriate wrenches for your GC instrument

Procedure:

  • System Cooldown: Set the inlet and oven temperatures to ambient (e.g., 40°C). Turn off all detector gases if applicable. Wait for the "inlet not ready" and "oven not ready" indicators to appear and for the hardware to be cool to the touch.

  • Vent System: Turn off the carrier gas flow to the instrument.

  • Remove Column: Carefully loosen the column nut inside the oven and gently pull the column out of the inlet.

  • Disassemble Inlet: Remove the septum nut and the old septum. Then, remove the inlet weldments to access the liner and seal.

  • Remove Old Consumables: Using clean tweezers, remove the old inlet liner and the metal inlet seal.[3]

  • Inspect Inlet: Briefly inspect the inside of the inlet body for any visible residue or septum fragments. If significant contamination is present, consult your instrument's service manual for cleaning instructions.

  • Install New Seal: Place the new, inert inlet seal at the bottom of the inlet. Ensure it is seated correctly.[6]

  • Install New Liner: Using tweezers, carefully insert the new deactivated liner.

  • Reassemble Inlet: Reassemble the inlet hardware.

  • Install New Septum and Nut: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendation (typically finger-tight plus an additional half-turn). Do not overtighten, as this can cause coring.[13]

  • Restore Gas Flow: Turn the carrier gas back on and use an electronic leak detector to confirm there are no leaks around the septum nut.

  • Reinstall Column: Reinstall the GC column to the correct depth and tighten the fitting.

  • Final Leak Check: Pressurize the system and perform a final leak check on the column fitting inside the oven.

  • System Equilibration: Heat the system back to your method conditions and allow it to equilibrate before injecting a standard.

Protocol 2: Silylation of 3,6-Dimethylheptanoic Acid for GC Analysis

Objective: To convert 3,6-Dimethylheptanoic acid to its more volatile and inert trimethylsilyl (TMS) ester.

Safety: This procedure should be performed in a chemical fume hood. Silylating reagents are moisture-sensitive and can be harmful. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Materials:

  • Sample containing 3,6-Dimethylheptanoic acid, dried and dissolved in an aprotic solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Autosampler vials with PTFE-lined caps.

  • Heating block or oven.

Procedure:

  • Sample Preparation: Prepare a solution of your sample containing 3,6-Dimethylheptanoic acid at a known concentration in a suitable aprotic solvent. Ensure the sample is free of water, as water will consume the derivatizing reagent.

  • Reagent Addition: In an autosampler vial, add 100 µL of your sample solution.

  • Add Derivatizing Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to drive the reaction to completion.

  • Seal and Mix: Immediately cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.

  • Reaction Incubation: Place the vial in a heating block or GC oven set to 70°C for 30 minutes. While the reaction with a carboxylic acid is often rapid, heating ensures even sterically hindered compounds are fully derivatized.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS or GC-FID. The derivatized analyte is significantly less polar and should be analyzed on a low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane).

References

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies.
  • Restek Corporation. (n.d.). GC Troubleshooting—Tailing Peaks.
  • Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
  • Darko, E., & Thurbide, K. B. (n.d.).
  • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
  • Padarauskas, A., & Judžentienė, A. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Lietuvos mokslų akademija.
  • Yu, J., & Jeffries, H. E. (n.d.). Analysis of Airborne Carboxylic Acids and Phenols as Their Pentafluorobenzyl Derivatives: Gas Chromatography/Ion Trap Mass Spectrometry with a Novel Chemical Ionization Reagent, PFBOH. Environmental Science & Technology.
  • PubMed. (n.d.). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins.
  • Supelco. (n.d.).
  • Sigma-Aldrich. (n.d.). Prevent GC Inlet Problems BEFORE They Cost You Time and Money.
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • ACD/Labs. (2022, October 6).
  • Sigma-Aldrich. (n.d.).
  • Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide.
  • BGB Analytik. (n.d.). GC Inlet Maintenance.
  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • Blogs - News. (2025, July 17).
  • Neutronco. (n.d.). GC Column Selection Guide.
  • NIST. (n.d.). 3,6-dimethyl-heptanoic acid. NIST WebBook.
  • Agilent Technologies. (n.d.). Maintaining Your Agilent Split/Splitless GC Inlet.
  • Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.
  • Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • JCANO | INGENIERIA. (n.d.). GC Column Selection Guide (420410).
  • PubChem. (n.d.). 3,6-Dimethylheptanoic acid.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
  • Sigma-Aldrich. (n.d.). 6,6-dimethylheptanoic acid | 15898-92-7.
  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting.
  • Cheméo. (n.d.). Chemical Properties of 3,3-Dimethylheptanoic acid (CAS 67061-30-7).
  • Chemsrc. (2025, September 21). 6,6-dimethylheptanoic acid | CAS#:15898-92-7.
  • GL Sciences. (n.d.). 4-1 Distorted peak shapes | Technical Support.
  • Macherey-Nagel. (n.d.).
  • MDPI. (2022, May 16).
  • SpectraBase. (n.d.). 3,3-Dimethylheptanoic acid - Optional[13C NMR] - Chemical Shifts.

Sources

minimizing side reactions during 3,6-Dimethylheptanoic acid oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxidation of 3,6-Dimethylheptanoic Acid

Welcome to the technical support center for the synthetic oxidation of 3,6-dimethylheptanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this branched-chain fatty acid. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and troubleshoot common experimental challenges, particularly the minimization of side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What makes the oxidation of 3,6-dimethylheptanoic acid particularly challenging compared to linear fatty acids?

The primary challenge stems from the structure of 3,6-dimethylheptanoic acid itself. Unlike its linear counterparts, this molecule possesses two tertiary carbon atoms (at positions 3 and 6). The carbon-hydrogen (C-H) bonds at these tertiary centers are significantly weaker and more sterically accessible than the secondary C-H bonds along the chain.

This structural feature leads to several complications:

  • Multiple Reactive Sites: Oxidizing agents, especially non-selective ones, can attack these tertiary positions in addition to the target site for oxidation. This leads to a complex mixture of products.

  • Susceptibility to C-C Cleavage: Oxidation at a tertiary carbon can form an unstable intermediate that readily undergoes carbon-carbon bond cleavage, fragmenting the molecule.

  • Radical Reaction Susceptibility: The weaker tertiary C-H bonds are particularly prone to abstraction by radical species, initiating unwanted side-chain reactions.[1][2][3]

Below is a diagram illustrating the key reactive sites on the molecule.

Caption: Key reactive sites on 3,6-dimethylheptanoic acid.

Q2: I am observing a significant loss of my starting material and the formation of lower molecular weight products. What is the likely cause?

This is a classic sign of over-oxidation leading to C-C bond cleavage . When oxidation occurs at one of the tertiary carbons (C3 or C6), a ketone intermediate can form. Under the reaction conditions, this ketone can undergo a Baeyer-Villiger oxidation , which inserts an oxygen atom adjacent to the carbonyl group, forming an ester.[4][5][6] This ester can then be hydrolyzed, cleaving the carbon backbone.

Mechanism of Cleavage:

  • Initial Oxidation: The tertiary C-H bond is oxidized to a tertiary alcohol.

  • Further Oxidation: The tertiary alcohol is further oxidized to a ketone. This step is often rapid.

  • Baeyer-Villiger Reaction: A peroxy-acid (which can be the primary oxidant or formed in situ) attacks the ketone. The subsequent rearrangement involves the migration of one of the adjacent alkyl groups, leading to bond cleavage and the formation of an ester.[7][8]

  • Hydrolysis: The resulting ester may be hydrolyzed during aqueous workup, yielding a carboxylic acid and an alcohol of lower molecular weight than the starting material.

Troubleshooting Steps:

  • Lower the Reaction Temperature: High temperatures provide the activation energy for C-C bond cleavage.[9][10] Running the reaction at 0 °C or even -78 °C can dramatically improve selectivity.

  • Use a Milder Oxidant: Switch from aggressive oxidants like potassium permanganate or chromic acid to more selective systems. See the table in Q3 for recommendations.

  • Control Stoichiometry: Use the minimum effective amount of oxidant. An excess of oxidant will drive the reaction towards cleavage products.

Q3: How do I choose the right oxidizing agent to improve the selectivity of my reaction?

The choice of oxidant is the most critical factor in controlling selectivity. Aggressive, non-selective reagents should be avoided in favor of modern, milder systems.

Oxidizing Agent/SystemProsCons & Common Side ReactionsBest For
Potassium Permanganate (KMnO₄) Inexpensive, powerful.[11][12]Very low selectivity. Readily causes C-C bond cleavage, over-oxidation to CO₂, and attacks any oxidizable group.[13][14]Not recommended for this substrate due to low selectivity.
Chromium Reagents (CrO₃, PCC, PDC) Well-understood reactivity.[11][13]Stoichiometric heavy metal waste (toxic). Can still cause cleavage at higher temperatures. PCC is acidic and can promote side reactions.[11]Oxidation of alcohols to aldehydes/ketones, but generally superseded by newer methods.
TEMPO-based Systems (e.g., TEMPO/NaOCl/NaClO₂) Highly selective for primary alcohols to carboxylic acids.[15] Mild conditions (often room temp). Catalytic in TEMPO.Can be sensitive to certain functional groups. Two-phase conditions may be necessary to protect sensitive moieties.[15]Selective oxidation of primary alcohols without affecting secondary or tertiary C-H bonds.[16][17]
Hydrogen Peroxide (H₂O₂) with Catalyst "Green" oxidant (byproduct is water). Can be tuned with different catalysts.[18][19]Can participate in Baeyer-Villiger side reactions.[4][5] Requires careful catalyst selection to control reactivity.Epoxidation or dihydroxylation, but requires specific catalysts for C-H oxidation.
Ozone (O₃) Powerful oxidant.[19]Primarily used for cleaving double bonds (ozonolysis). Not selective for C-H oxidation and will likely fragment the molecule.[12]Not suitable for this transformation.

Recommendation for 3,6-Dimethylheptanoic Acid: For a substrate like this, where you want to avoid oxidation at the branched positions, your target is likely a transformation of the carboxylic acid itself or a group elsewhere on a more complex molecule. If the goal is, for instance, to oxidize a primary alcohol at the end of the chain (if the structure were modified), a TEMPO-based system would be the top choice due to its high selectivity for alcohols over alkyl C-H bonds.[15][16]

Q4: My reaction is producing gas, and my final product is missing the carboxyl group. What's happening?

You are likely observing decarboxylation , the loss of the carboxyl group as carbon dioxide (CO₂).[20] This side reaction is a common issue when oxidizing carboxylic acids, especially under harsh conditions.

Factors Promoting Decarboxylation:

  • High Temperatures: Thermal energy can be sufficient to break the C-C bond between the carboxyl carbon and the rest of the molecule, particularly if a stable carbanion or radical intermediate can be formed.[21][22]

  • Radical Initiators: Some oxidation systems proceed through radical mechanisms. A radical formed on the carbon adjacent to the carboxyl group can readily eliminate CO₂.[20]

  • Oxidative Decarboxylation: Certain reagents can directly facilitate the removal of the carboxyl group through an oxidative pathway, such as in the Hunsdiecker reaction.[23]

Troubleshooting Workflow:

G start Problem: Gas Evolution & Loss of COOH Group check_temp Is reaction temperature > 60°C? start->check_temp check_reagent Does the oxidant system promote radical formation? (e.g., persulfates, some metal catalysts) check_temp->check_reagent No sol_temp Solution: Reduce Temperature - Run at 0°C or room temperature. - Use a cooling bath. check_temp->sol_temp Yes sol_reagent Solution: Change Oxidant - Switch to a non-radical pathway oxidant. - Consider TEMPO or other controlled systems. check_reagent->sol_reagent Yes sol_atmosphere Solution: Use Inert Atmosphere - Run reaction under N₂ or Argon. - This can suppress certain oxidative radical chain reactions. check_reagent->sol_atmosphere No/Unsure

Caption: Troubleshooting workflow for decarboxylation.

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to a Carboxylic Acid using a TEMPO/Bleach System

This protocol is provided as an example for a highly selective oxidation on a related substrate containing a primary alcohol, demonstrating conditions that would avoid side reactions on the 3,6-dimethylheptyl backbone.

Disclaimer: This is a representative protocol. All reactions should be performed by qualified personnel in a proper chemical fume hood with appropriate personal protective equipment.

Materials:

  • Substrate (e.g., 3,6-dimethylheptan-1-ol)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Sodium hypochlorite (NaOCl, commercial bleach, ~8.25% w/v)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~6.7)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (NaOH, 1M)

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Buffering: Add an equal volume of the phosphate buffer solution. Add TEMPO (0.02 eq).

  • Initial Oxidation (to Aldehyde): Cool the biphasic mixture to 0 °C in an ice bath. Add the sodium hypochlorite solution (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The reaction mixture will typically turn yellow/orange.

  • Monitoring: Stir vigorously at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC or GC-MS.

  • Second Oxidation (to Carboxylic Acid): In a separate flask, prepare a solution of sodium chlorite (1.5 eq) in water. Add this solution to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Cool the mixture back to 0 °C. Slowly add an aqueous solution of sodium sulfite to quench any remaining oxidant (test with starch-iodide paper; a blue/black color indicates oxidant is present).

  • Workup: Separate the organic and aqueous layers. Extract the aqueous layer twice with DCM. Combine the organic extracts.

  • Acidification & Extraction: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract three times with DCM. Combine these new organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.

Causality: This two-step, one-pot procedure first uses a TEMPO/NaOCl system to gently oxidize the alcohol to an aldehyde.[15] The subsequent addition of NaClO₂ oxidizes the aldehyde to the carboxylic acid under mild conditions that are compatible with many sensitive functional groups and are unlikely to cause C-C cleavage or decarboxylation.[15][16]

References

  • Fatima, S., Zahoor, A. F., et al. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • Huang, X., & Huang, X. (2007). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC.
  • Shobe, D. (2021). What happens when you oxidize a carboxylic acid? Quora.
  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents.
  • Carey, F. A., & Sundberg, R. J. (n.d.). Oxidations. University of Calgary.
  • PubChem. (n.d.). Oxidation of Branched-Chain Fatty Acids Pathway. National Institutes of Health.
  • Neuman, R. C. (n.d.). Oxidation and Reduction Reactions. University of California, Riverside.
  • Chemistry LibreTexts. (2025). 4.2: Free Radical Reactions.
  • KPU Pressbooks. (n.d.). 2.9 The Baeyer-Villiger Reaction – Organic Chemistry II.
  • Wang, Z., et al. (2021). Efficient alkane oxidation under combustion engine and atmospheric conditions. PMC.
  • Rylander, P. N. (n.d.). The Baeyer–Villiger Oxidation of Ketones and Aldehydes. ResearchGate.
  • Chemistry Steps. (2025). Baeyer-Villiger Oxidation.
  • JoVE. (2023). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
  • US Patent US6831173B1. (n.d.). Process for selective oxidation of primary alcohols and novel carbohydrate aldehydes. Google Patents.
  • Chem Help ASAP. (2022). organic chemistry review - common oxidizing agents. YouTube.
  • Wikipedia. (n.d.). Oxidizing agent.
  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Wikipedia. (n.d.). Decarboxylation.
  • Valence Surface Technologies. (2024). What Causes Oxidation And How Can It Be Prevented?
  • Purdue University. (n.d.). Oxidizing and Reducing Agents.
  • Pham, A. L., & Lee, C. (2017). Oxidation of benzoic acid by heat-activated persulfate: Effect of temperature on transformation pathway and product distribution. PubMed.
  • Duratherm Fluids. (n.d.). AVOIDING OXIDATION.
  • Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • Lin, S., et al. (n.d.). What Are the Best Ways to Prevent Sample Oxidation During High-Temperature Analysis? Linseis.
  • MDPI. (2024). The Influence of Environmental Temperature on the Passive Oxidation Process in the C/SiC Composite.
  • Organic Chemistry, 4th Ed. (n.d.). Chapter 11 Free Radical Substitution and Addition Reactions.

Sources

Technical Guide: Optimizing Column Temperature for 3,6-Dimethylheptanoic Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Center & Troubleshooting Hub Target Audience: Analytical Chemists, drug development researchers, and lipidomics specialists. Scope: Gas Chromatography (GC) optimization, focusing on thermodynamic resolution of branched-chain fatty acid (BCFA) isomers.

Introduction: The Isomer Challenge

3,6-Dimethylheptanoic acid (


) presents a distinct chromatographic challenge due to its dual chirality. With chiral centers at C3  and C6 , this molecule exists as four stereoisomers (two pairs of enantiomers).

While standard non-polar columns (e.g., 5% phenyl) separate based on boiling point, they often fail to resolve the diastereomers of branched fatty acids. Optimizing column temperature is not merely about "speed"; it is about exploiting the thermodynamic differences in solute-stationary phase interactions to achieve baseline resolution between these structural isomers.

This guide provides a self-validating framework to optimize your separation, moving beyond "trial and error" to thermodynamic control.

Module 1: The Physics of Separation (The "Why")

To troubleshoot effectively, you must understand the two variables temperature controls: Retention (


)  and Selectivity (

)
.
The Van 't Hoff Relationship

Resolution (


) is often lost because users ramp temperature too quickly to save time. For branched isomers, selectivity (

) typically increases as temperature decreases.
  • High Temperature: Mass transfer is fast (sharp peaks), but

    
     approaches 1 (peaks merge).
    
  • Low Temperature:

    
     increases (better separation), but peak broadening occurs due to longitudinal diffusion.
    

Key Rule: If your 3,6-dimethylheptanoic acid peak co-elutes with linear


 or 

impurities, lower the isothermal plateau or reduce the ramp rate .
Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing your temperature program based on observed chromatograms.

TempOptimization Start Initial Run (Standard Gradient) Eval Evaluate Chromatogram Start->Eval Issue1 Co-elution of Isomers Eval->Issue1 Peaks Merged Issue2 Excessive Peak Broadening Eval->Issue2 Wide Peaks Issue3 Baseline Drift / Bleed Eval->Issue3 Rising Baseline Sol1 Decrease Ramp Rate (Increase Alpha) Issue1->Sol1 Sol2 Increase Flow Rate or Start Temp Issue2->Sol2 Sol3 Use High-Temp Column or Condition Column Issue3->Sol3 Result Optimized Method Sol1->Result Sol2->Result Sol3->Result

Figure 1: Decision tree for temperature program optimization based on specific chromatographic symptoms.

Module 2: Standard Operating Protocol (SOP)

Direct analysis of free fatty acids leads to peak tailing due to hydrogen bonding with silanol groups. Derivatization to Fatty Acid Methyl Esters (FAMEs) is the industry standard for this analysis.

Phase 1: Derivatization (Critical Pre-step)
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Condition: 60°C for 10 minutes.

  • Extraction: Hexane.

  • Why: Converts the carboxylic acid to a non-polar methyl ester, significantly improving peak shape and allowing lower temperature analysis.

Phase 2: The "Starting Point" Temperature Program

Do not use this blindly. Use this as your baseline for optimization.

ParameterSettingRationale
Column Polar (e.g., DB-225ms or CP-Sil 88) High polarity is required to separate positional isomers.
Dimensions 30m x 0.25mm x 0.25µmStandard balance of capacity and efficiency.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Constant flow prevents efficiency loss during temp ramps.
Inlet 250°C, Split 20:1Prevents discrimination; Split ensures sharp initial bands.
Temp Step 1 60°C (Hold 1 min) Focuses the volatile C9 FAME at the column head.
Temp Step 2 Ramp 5°C/min to 160°C Slow ramp maximizes resolution of the branched isomers.
Temp Step 3 Ramp 20°C/min to 220°C (Hold 5 min) Fast ramp to elute heavier impurities/matrix.

Module 3: Troubleshooting Guide

Scenario A: "I see a 'shoulder' on my main peak, not a clean separation."
  • Diagnosis: Partial co-elution of diastereomers.

  • The Fix:

    • Switch to Isothermal: Run the separation isothermally at 110°C or 120°C.

    • Why? Isothermal runs keep the selectivity constant. While the run will be longer, the valley between the isomer peaks will deepen.

    • Check: Ensure your carrier gas velocity is at the Optimal Linear Velocity (

      
      )  (usually ~20-30 cm/sec for He).
      
Scenario B: "My retention times are drifting day-to-day."
  • Diagnosis: Carrier gas flow instability or column phase bleed changing the phase ratio (

    
    ).
    
  • The Fix:

    • Verify you are using Constant Flow Mode , not Constant Pressure. As temperature rises, gas viscosity increases; constant pressure will cause flow to drop, shifting peaks.

    • Check the septum. A leaking septum changes the head pressure.

Scenario C: "Ghost peaks appear in blank runs."
  • Diagnosis: Carryover of high-boiling matrix components from previous runs.

  • The Fix:

    • Add a "Bake-out" step at the end of your method.

    • Protocol: After the analyte elutes, ramp at 30°C/min to the column's maximum isothermal limit (e.g., 240°C for wax columns) and hold for 5-10 minutes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I separate the enantiomers (R,R vs S,S) using this protocol?

  • Answer: No. A standard polar column (PEG, Cyanopropyl) separates compounds based on polarity and boiling point. It can separate diastereomers (e.g., 3R,6R from 3R,6S) because they have slightly different physical properties.[1]

  • Solution: To separate enantiomers, you must use a Chiral Column (e.g., cyclodextrin-based like Rt-bDEX). The chiral stationary phase forms transient diastereomeric complexes with the enantiomers.

Q2: Why is my 3,6-dimethylheptanoic acid peak tailing?

  • Answer: This usually indicates activity in the liner or column.

    • If Free Acid: You likely didn't derivatize fully. Free acids adsorb to glass.

    • If FAME: Your inlet liner may be dirty. Change the liner and trim 10cm from the front of the guard column.

Q3: Is Hydrogen better than Helium for this separation?

  • Answer: Yes, if your safety protocols allow. Hydrogen has a flatter Van Deemter curve, meaning you can run at higher flow rates (faster speeds) without losing resolution. It is excellent for separating complex isomer mixtures quickly.

Visualizing the Separation Pathway

The following diagram details the sample preparation and analysis workflow to ensure data integrity.

Workflow Sample Raw Sample (Lipid Extract) Deriv Derivatization (BF3/MeOH, 60°C) Sample->Deriv Esterification Extract L/L Extraction (Hexane) Deriv->Extract Phase Sep GC GC Injection (Split 20:1) Extract->GC 1 µL Inj Sep Separation (Polar Column) GC->Sep Temp Ramp Data Data Analysis (Integration) Sep->Data FID/MS Signal

Figure 2: End-to-end workflow for 3,6-Dimethylheptanoic acid analysis, highlighting the critical derivatization step.

References

  • University of Ghent. (n.d.). Fatty Acid analysis by gas chromatography. Analytical Techniques in Aquaculture Research. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. PMC. Retrieved from [Link]

  • ChemConnections. (n.d.). Temperature Effect on GC Separations. Retrieved from [Link]

  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

Sources

overcoming solubility issues with 3,6-Dimethylheptanoic acid salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges Document ID: TS-DMHA-001 Status: Active Audience: Formulation Scientists, Process Chemists, R&D Leads

Core Technical Analysis

3,6-Dimethylheptanoic acid (3,6-DMHA) is a branched medium-chain fatty acid (C9). While structurally related to nonanoic acid, its methyl branching at positions 3 and 6 significantly alters its physicochemical behavior.

  • Lipophilicity: The branched alkyl tail creates a high logP (~2.7), making the free acid sparingly soluble in water.

  • pKa: ~4.8 (Typical for carboxylic acids).

  • Salt Behavior: As a salt (e.g., Sodium 3,6-dimethylheptanoate), it behaves as an anionic surfactant. The branching disrupts crystal packing, generally lowering the Krafft Point (the temperature at which solubility drastically increases) compared to straight-chain isomers. However, this also promotes complex lyotropic liquid crystal phases (gels) at high concentrations.

Troubleshooting Guides (Q&A Format)

Module A: The "Cloud Point" & Precipitation Issues

Q: "I added a buffer to my clear salt solution, and it immediately turned cloudy or precipitated. Why?"

A: This is likely a pH Excursion or the Common Ion Effect.

The Mechanism: 3,6-DMHA is a weak acid. Its salt form (A⁻) is soluble, but its protonated free acid form (HA) is not.

  • pH Crash: If your buffer pH is near or below the pKa (~4.8), the equilibrium shifts toward the insoluble free acid.

    
    
    
  • Counter-ion Clash: If your buffer contains Calcium (

    
    ) or Magnesium (
    
    
    
    ), you are forming insoluble metal soaps (scum), similar to bathtub rings.

Corrective Protocol:

  • Check pH: Ensure the final formulation pH is > 7.0 (ideally pH 8.0–9.0) to ensure >99% ionization.

  • Sequester Divalents: Add 0.1% EDTA or Citrate to chelate trace calcium found in water or glass leachables.

  • Solubility Rule: Maintain pH

    
    .
    
Module B: Gelation & Viscosity

Q: "As I increased the concentration of the sodium salt, the solution didn't precipitate, but it turned into a thick, unworkable gel. How do I fix this?"

A: You have encountered a Lyotropic Liquid Crystal Phase.

The Mechanism: Fatty acid salts are surfactants. As concentration increases, they transition from spherical micelles to cylindrical micelles, and finally to hexagonal or lamellar phases (gels). The 3,6-dimethyl branching creates a bulky tail that can stabilize these viscous phases at lower concentrations than expected.

Corrective Protocol:

  • Thermal Shift: Heat the solution. These gels are often thermoreversible. Processing above 40°C often breaks the liquid crystal structure.

  • Chaotropic Additives: Add "structure breakers" to disrupt the water lattice.

    • Option A: Urea (2–4 M)

    • Option B: Ethanol or Propylene Glycol (5–10% v/v)

  • Counter-ion Switch: Switch from Sodium (

    
    ) to a bulky organic amine like Tromethamine (TRIS)  or Meglumine . The large counter-ion sterically hinders the formation of tight gel structures.
    
Module C: Salt Selection Strategy

Q: "The sodium salt is too hygroscopic, but the calcium salt is insoluble. What is the optimal salt form for bioavailability?"

A: Use the "Goldilocks" approach: Organic Amine Salts.

Counter-ionSolubilityHygroscopicityRisk ProfileRecommended Use
Sodium (

)
HighHigh (Deliquescent)Forms gels; pH dependentEarly screening; IV solutions
Calcium (

)
Very LowLow"Soap scum" precipitationSlow-release solids only
Meglumine HighLow/ModerateLow gelation riskPreferred for Oral/Solid Dosage
Tromethamine HighModerateBuffering capacity includedParenteral/High conc. liquids

Visualizing the Solubility Landscape

The following decision tree illustrates the logic for stabilizing 3,6-DMHA salt formulations based on the failure modes described above.

DMHA_Solubility_Logic Start Start: 3,6-DMHA Salt Formulation Check_Appearance Observation: What is the failure mode? Start->Check_Appearance Cloudy Cloudy / Precipitate Check_Appearance->Cloudy Gel Viscous Gel / Goo Check_Appearance->Gel Clear Clear Solution Check_Appearance->Clear Check_pH Check pH Cloudy->Check_pH Check_Conc Check Concentration Gel->Check_Conc Low_pH pH < 6.0 Check_pH->Low_pH High_pH pH > 7.0 Check_pH->High_pH Action_Base Action: Add NaOH/Meglumine Target pH > pKa + 2 Low_pH->Action_Base Check_Ions Check Buffer Composition High_pH->Check_Ions Divalents Contains Ca2+ / Mg2+ Check_Ions->Divalents Action_Chelate Action: Add EDTA or Switch to Na/K Buffer Divalents->Action_Chelate High_Conc > CMC (Micellar Phase) Check_Conc->High_Conc Action_Cosolvent Action: Add 5-10% Ethanol or Propylene Glycol High_Conc->Action_Cosolvent Action_Counterion Action: Switch Counter-ion (Na+ -> Meglumine) High_Conc->Action_Counterion

Caption: Troubleshooting logic flow for 3,6-Dimethylheptanoic acid salt formulations, addressing pH-induced precipitation and surfactant-induced gelation.

Standard Operating Procedure (SOP): Equilibrium Solubility Screening

Objective: Determine the intrinsic solubility of 3,6-DMHA salts while ruling out kinetic supersaturation.

Reagents:

  • 3,6-Dimethylheptanoic acid (Free Acid).

  • 0.1 N NaOH, 0.1 N KOH, 0.1 M Meglumine solution.

  • Phosphate buffer (pH 7.4) and Borate buffer (pH 9.0).

Protocol Steps:

  • Salt Formation (In-Situ):

    • Weigh 100 mg of 3,6-DMHA liquid into a 4 mL glass vial.

    • Add equimolar (1:1) base solution (e.g., Meglumine). Vortex for 2 minutes.

    • Checkpoint: If a clear solution forms immediately, the salt is generated. If oil droplets persist, heat to 50°C to overcome the Krafft barrier.

  • Saturation Challenge:

    • Add excess 3,6-DMHA until the solution remains cloudy or an oil layer persists (phase separation).

    • Note: For fatty acids, "precipitate" often looks like an oil slick (oiling out) rather than a powder.

  • Equilibration:

    • Shake at constant temperature (25°C) for 24 hours.

    • Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved oil phase.

  • Analysis (HPLC-UV/RI):

    • Carefully pipette the aqueous supernatant (avoiding the top oil layer).

    • Dilute 1:10 with Methanol (to ensure the salt stays soluble during injection).

    • Inject into HPLC (C18 Column, Mobile Phase: Acetonitrile/Water + 0.1% TFA).

  • Data Validation:

    • Measure the pH of the supernatant after equilibration. If pH dropped below 6.0, the solubility data is invalid (you measured the free acid, not the salt).

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.
  • NIST Chemistry WebBook. (2023). 3,6-Dimethylheptanoic acid Properties. Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231-248. Link

  • Bordwell pKa Table. (2023). Acidity constants of carboxylic acids. Link

Sources

Technical Support Center: 3,6-Dimethylheptanoic Acid Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers and process chemists handling 3,6-Dimethylheptanoic acid . It synthesizes physical property data with structural stability analysis to provide actionable troubleshooting protocols.

Product: 3,6-Dimethylheptanoic Acid (CAS: 44980-98-5 / Isomer variants) Chemical Class: Branched-Chain Fatty Acid (BCFA) Application: Pharmaceutical Intermediate, Lipophilic Building Block Support Tier: Level 3 (Senior Application Scientist)

Part 1: Thermal Stability Specifications

The thermal stability of 3,6-Dimethylheptanoic acid is dictated by its branched alkyl chain and the carboxyl head group . Unlike linear fatty acids, the methyl branches at positions C3 and C6 introduce tertiary carbons, which are distinct sites of vulnerability under thermal stress.

Physical & Thermal Limits
ParameterValueTechnical Note
Boiling Point ~249.6°C (760 mmHg)Warning: Prolonged heating near BP promotes oxidation before evaporation.
Flash Point ~114.4°CCombustible. Vapors may form explosive mixtures above this limit.
Decomposition Onset >200°C (Inert atm)Thermally robust in N₂, but susceptible to oxidative degradation >60°C in air.
Critical Branch Points C3, C6Tertiary hydrogens here have lower bond dissociation energy (BDE), making them radical "hotspots."
The "Thermal-Oxidative" Paradox

While the molecule is physically capable of withstanding temperatures up to its boiling point (~250°C), it is chemically compromised at much lower temperatures if oxygen is present.

  • Mechanism: Thermal energy initiates homolytic cleavage of the C-H bond at the tertiary carbons (C3/C6).

  • Result: Formation of hydroperoxides, which decompose into ketones or lead to chain scission (cleavage).

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample turned from colorless to pale yellow after heating to 80°C. Is it degraded?

Diagnosis: Likely Oxidative Induction , not bulk thermal decomposition.

  • Root Cause: You likely heated the material in an open vessel or with insufficient headspace purging. The color comes from trace conjugated byproducts formed via radical oxidation at the C3/C6 positions.

  • Action:

    • Check purity via GC-MS. Look for peaks corresponding to 3,6-dimethyl-3-hydroxyheptanoic acid or ketone derivatives.

    • If purity is >98%, the color is a trace impurity. Distillation can recover the material.

    • Prevention: Always blanket with Argon or Nitrogen during heating steps >50°C.

Q2: We observe a pressure buildup in sealed vials at 120°C. Is it decarboxylating?

Diagnosis: Unlikely. Simple branched fatty acids are resistant to thermal decarboxylation below 250°C.

  • Root Cause:

    • Vapor Pressure: At 120°C, the liquid's vapor pressure contributes significantly.

    • Anhydride Formation: If water is removed (or absent), two acid molecules may condense to form the anhydride, releasing water vapor which pressurizes the headspace.

  • Verification: Run IR spectroscopy. Look for the split carbonyl stretch characteristic of anhydrides (1820 cm⁻¹ and 1760 cm⁻¹).

  • Solution: Vent the headspace carefully or reduce temperature. Ensure the sample is dry before sealing.

Q3: The assay value dropped by 5% after vacuum drying. Where did it go?

Diagnosis: Physical Loss (Sublimation/Evaporation) , not degradation.

  • Context: While the BP is high, the volatility of branched acids is non-negligible under high vacuum (<10 mbar) and moderate heat.

  • Action:

    • Trap the vacuum exhaust and analyze the condensate. You will likely find intact 3,6-dimethylheptanoic acid.

    • Protocol Adjustment: Stop drying once water content is acceptable; do not "over-dry."

Part 3: Experimental Protocols

Protocol A: Forced Degradation Study (Thermal Stress)

Objective: Determine the "Safe Operating Window" for process scale-up.

Materials:

  • 3,6-Dimethylheptanoic acid (neat)

  • High-pressure DSC (Differential Scanning Calorimetry) pans OR sealed glass ampoules.

  • Inert gas (Nitrogen/Argon).

Workflow:

  • Preparation: Aliquot 50 mg of substance into three sets of vials:

    • Set A (Control): Stored at 4°C.

    • Set B (Thermal/Inert): Purged with N₂, sealed.

    • Set C (Thermal/Oxidative): Left with ambient air headspace, sealed.

  • Stress: Incubate Set B and C at 100°C for 24 hours.

  • Analysis:

    • Dissolve in Dichloromethane.

    • Analyze via GC-MS (Gas Chromatography-Mass Spectrometry).

    • Pass Criteria: <0.5% growth in impurity peaks relative to Set A.

Protocol B: Anhydride Detection

Objective: Confirm if processing conditions are causing self-condensation.

  • Take a small aliquot of the stressed sample.

  • Perform FT-IR Analysis (ATR method).

  • Check:

    • Acid Peak: Broad band at 3300-2500 cm⁻¹ (O-H stretch) and ~1710 cm⁻¹ (C=O).

    • Anhydride Indicators: Disappearance of O-H band; appearance of doublet at 1820/1760 cm⁻¹.

Part 4: Visualizing Stability & Logic

Diagram 1: Troubleshooting Decision Tree

Use this logic flow to identify the root cause of stability failures in the lab.

StabilityTroubleshooting Start Observation: Sample Issue ColorChange Yellow/Brown Discoloration Start->ColorChange MassLoss Mass Loss / Assay Drop Start->MassLoss Pressure Pressure Buildup in Vessel Start->Pressure CheckAtm Was Atmosphere Inert (N2/Ar)? ColorChange->CheckAtm CheckVac Vacuum Applied? MassLoss->CheckVac CheckWater Is Water Present? Pressure->CheckWater CheckTemp Temp > 60°C? CheckAtm->CheckTemp No (Air) TraceImp Diagnosis: Trace Impurity (Likely benign) CheckAtm->TraceImp Yes (Inert) Oxidation Diagnosis: Oxidative Degradation (Radical attack at C3/C6) CheckTemp->Oxidation Yes CheckTemp->TraceImp No CheckVac->CheckTemp No Evap Diagnosis: Physical Evaporation (Not Degradation) CheckVac->Evap Yes Anhydride Diagnosis: Anhydride Formation (Reversible) CheckWater->Anhydride No (Dry) VaporExp Diagnosis: Simple Vapor Expansion CheckWater->VaporExp Yes (Steam)

Caption: Diagnostic logic for identifying thermal stress issues. Red nodes indicate irreversible chemical changes; Green/Yellow indicate reversible or physical changes.

Diagram 2: Degradation Pathway (Mechanism)

Understanding why the molecule degrades helps in designing better storage conditions.

DegradationMechanism Compound 3,6-Dimethylheptanoic Acid Heat Thermal Stress (>60°C) Compound->Heat Radical Tertiary Radical (at C3 or C6) Heat->Radical + O2 (Air) Anhydride Anhydride (Condensation) Heat->Anhydride - H2O (Vacuum/Dry) Peroxide Hydroperoxide Intermediate Radical->Peroxide Scission Chain Scission (Ketones/Aldehydes) Peroxide->Scission Decomposition

Caption: The dual pathway of thermal stress. In air, oxidative cleavage dominates. Under dry/inert conditions, reversible dehydration (anhydride formation) occurs.

References

  • National Institute of Standards and Technology (NIST). 3,6-Dimethylheptanoic acid - Properties and Spectra. NIST Chemistry WebBook.[1] [Link][1]

  • ChemSrc. 4,6-Dimethylheptanoic acid (Isomer Analog) Physical Properties. [Link][2][3]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Interpretation of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,6-Dimethylheptanoic acid is a chiral branched-chain fatty acid often encountered as a metabolic intermediate or a specific building block in polyketide synthesis. Its structural elucidation presents a specific challenge: distinguishing it from regioisomers (e.g., 2,6-dimethylheptanoic acid) and linear analogs (e.g., nonanoic acid).

This guide provides a comparative analysis of the 1H and 13C NMR spectral signatures of 3,6-dimethylheptanoic acid. Unlike standard database entries, this document focuses on the diagnostic signals required to prove the position of the methyl substituents, specifically leveraging the diastereotopicity of the


-protons induced by the C3 chiral center.

Structural Analysis & Spin System

Before interpreting the spectrum, we must define the spin system. The molecule contains two distinct branching points that disrupt the magnetic equivalence of the carbon chain.

Structure: HOOC-C(2)H2-C(3)H(Me)-C(4)H2-C(5)H2-C(6)H(Me)2

PositionCarbon TypeProton EnvironmentKey NMR Feature
C1 Quaternary (C=O)NoneCarbonyl shift (~180 ppm).
C2 Methylene (-CH2-)Diastereotopic Critical: Protons are chemically non-equivalent due to C3 chirality.
C3 Methine (-CH-)Chiral CenterMultiplet; splits the C3-Methyl into a doublet.
C6 Methine (-CH-)Iso-junctionSeptet-like; splits terminal methyls into doublets.
Methyls Methyl (-CH3)Non-equivalentC3-Me vs. C6-Isopropyl Me (distinct doublets).

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this standardized protocol. This workflow minimizes solvent effects that can obscure critical


-proton splitting.
Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    ) is standard (99.8% D).
    
    • Note: If

      
      -proton resolution is poor due to overlap, use Benzene-d6 (
      
      
      
      )
      . Benzene induces an anisotropic shift that often resolves the C2 diastereotopic protons from the bulk methylene envelope.
  • Concentration: 10–20 mg per 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
Acquisition Parameters
  • 1H NMR: Minimum 400 MHz (600 MHz recommended for resolving C2 multiplets).

    • Scans: 16-64.

    • Relaxation Delay (D1): 2.0 s (ensure integration accuracy of methyls).

  • 13C NMR: Broadband Decoupled.

    • Scans: >512 (Carbonyl C1 is quaternary and relaxes slowly).

Workflow Diagram

NMR_Workflow cluster_QC Quality Control Sample Sample: 15mg 3,6-Dimethylheptanoic acid Solvent Solvent Choice (CDCl3 vs C6D6) Sample->Solvent Prep Tube Prep (Filter if cloudy) Solvent->Prep Acq_H Acquire 1H (sw=12ppm, d1=2s) Prep->Acq_H Acq_C Acquire 13C (sw=240ppm, d1=3s) Prep->Acq_C Process Processing (Phase/Baseline) Acq_H->Process Check Check Resolution of C2-H (2.1-2.4 ppm) Acq_H->Check Acq_C->Process Assign Assignment (Integration & J-coupling) Process->Assign Check->Solvent Poor Resolution (Switch Solvent)

Figure 1: Experimental workflow emphasizing the quality control step for resolving diastereotopic protons.

1H NMR Interpretation Guide

The Fingerprint Region (0.8 – 2.5 ppm)

The aliphatic region contains the structural proof. Unlike linear fatty acids which show a simple triplet for the terminal methyl and a triplet for the


-methylene, 3,6-dimethylheptanoic acid displays a complex pattern.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentInterpretation
11.0 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton. Exchangeable (disappears with

shake).
2.35 & 2.15 dd / m1H eachC2 -H

, H

Diagnostic Signal. The C2 protons are diastereotopic (non-equivalent) because they are adjacent to the chiral C3. They appear as two separate multiplets rather than a single triplet.
1.95 Multiplet1HC3 -HMethine proton at the chiral center.
1.52 Septet (m)1HC6 -HMethine of the isopropyl group.
1.10 - 1.40 Multiplet4HC4 , C5 -H

Bulk methylene chain.
0.96 Doublet (

Hz)
3HC3 -MeMethyl group attached to the chiral center.
0.87 Doublet (

Hz)
6HC6 -Me

Terminal isopropyl methyls.
Comparative Analysis: Branched vs. Linear

The table below highlights why NMR is superior to IR for distinguishing these isomers.

Feature3,6-Dimethylheptanoic Acid Nonanoic Acid (Linear) 2,6-Dimethylheptanoic Acid

-Proton (C2)
Two Multiplets (Diastereotopic)Triplet (~2.35 ppm)Sextet/Quintet (1H, Methine)
Methyl Region Three Doublets (0.9-1.0 ppm)One Triplet (0.88 ppm)Three Doublets
C3 Proton Multiplet (Methine)Multiplet (Methylene)Multiplet (Methylene)

13C NMR Interpretation Guide

The 13C spectrum provides confirmation of the carbon skeleton count and branching points.

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
179.5 - 180.5 C=OC1 (COOH)Typical acid shift.
41.5 CH

C2 Shifted downfield relative to linear (usually ~34 ppm) due to

-branching effect.
39.0 CH

C4
30.1 CHC3 Chiral methine carbon.
28.0 CHC6 Isopropyl methine.
24.5 CH

C5
22.5 CH

Isopropyl Me Often appear as one signal or two very close signals.
19.8 CH

C3-Me Distinct from the isopropyl methyls.

Decision Logic for Isomer Identification

When analyzing an unknown sample suspected to be a dimethyl-heptanoic acid isomer, use the following logic path to confirm the position of the methyl group near the carboxyl head.

Isomer_Logic Start Analyze 2.0 - 2.5 ppm Region (Alpha-Protons) Decision1 Signal Pattern? Start->Decision1 Result_Linear Triplet (2H) = Linear Chain (Nonanoic Acid) Decision1->Result_Linear Triplet Result_2Sub Quintet/Sextet (1H) = 2-Methyl Substitution (2,6-Dimethyl...) Decision1->Result_2Sub 1H Multiplet Result_3Sub Complex Multiplets (2H) (Diastereotopic) = 3-Methyl Substitution Decision1->Result_3Sub 2H Distinct Mutiplets Confirm Confirm with Methyl Region (0.8 - 1.0 ppm) Result_3Sub->Confirm

Figure 2: Logic tree for differentiating fatty acid isomers based on


-proton splitting patterns.

Advanced Insight: Solvent Effects

If the signals at C2 (2.15/2.35 ppm) and C3 (1.95 ppm) overlap significantly in CDCl3 , switching to Benzene-d6 is a proven technique.

  • Mechanism: Benzene molecules stack against the planar carboxyl group.

  • Result: Protons located above or below the plane of the carboxyl group are shielded/deshielded differently than in chloroform. This typically causes the C2 diastereotopic protons to separate further, allowing for clear calculation of the Geminal coupling constant (

    
     Hz) and Vicinal coupling (
    
    
    
    Hz).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for diastereotopic proton theory).

  • AOCS Lipid Library.

  • National Institute of Standards and Technology (NIST).Heptanoic acid, 3,6-dimethyl-. NIST Chemistry WebBook, SRD 69.

  • Reich, H. J.Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For chemical shift additivity rules).

Sources

Technical Comparison: Chromatographic Resolution of 3,6- vs. 3,5-Dimethylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the chromatographic retention and separation of 3,6-Dimethylheptanoic acid versus its 3,5-isomer.

Executive Summary

The separation of mid-chain branched fatty acid isomers, specifically 3,6-Dimethylheptanoic acid (3,6-DMHA) and 3,5-Dimethylheptanoic acid (3,5-DMHA) , presents a significant challenge in lipidomics and metabolic profiling. These isomers share identical molecular weights (


) and nearly identical mass spectral fragmentation patterns.

Differentiation relies heavily on high-resolution Gas Chromatography (GC). 3,5-DMHA , possessing a more centralized branching structure, typically exhibits a slightly lower boiling point and lower retention index (RI) on non-polar stationary phases compared to 3,6-DMHA , which features an iso-like terminal structure. This guide outlines the optimal derivatization protocols, column selection, and mass spectral features required to resolve these isomers.

Structural Analysis & Theoretical Basis

To understand the chromatographic behavior, we must analyze the structural topology of the isomers.

Feature3,5-Dimethylheptanoic Acid 3,6-Dimethylheptanoic Acid
Structure Type Mid-chain branching (C3, C5)Proximal (C3) + Terminal (C6, iso) branching
Steric Profile Globular, higher steric hindranceMore linear effective chain length
Van der Waals Interactions Reduced surface area contactIncreased surface area contact
Predicted Boiling Point LowerHigher
Elution Order (Non-Polar) Elutes First Elutes Second

Mechanism of Separation: On non-polar columns (e.g., 5% phenyl-methylpolysiloxane), retention is governed primarily by vapor pressure and London dispersion forces. The 3,6-isomer's methyl group at the penultimate carbon (C6) allows the molecule to align more effectively with the stationary phase compared to the 3,5-isomer, where the methyl group at C5 creates a "kink" that disrupts efficient packing.

Experimental Methodology

Critical Directive: Direct analysis of free fatty acids (FFAs) is discouraged due to peak tailing caused by hydrogen bonding with active sites in the injector and column. Derivatization to Fatty Acid Methyl Esters (FAMEs) is the mandatory standard for reproducible resolution of these isomers.

Derivatization Protocol (Acid-Catalyzed Methylation)
  • Reagent: 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Rationale: Acid catalysis is preferred over base catalysis because it ensures complete methylation of free acids without susceptibility to water interference common in alkaline methods.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1-5 mg of sample in 1 mL of Toluene (acts as a co-solvent).

  • Reaction: Add 2 mL of

    
    -Methanol reagent. Cap tightly.
    
  • Incubation: Heat at 60°C for 30 minutes. (Avoid higher temps to prevent isomerization).

  • Extraction: Cool to room temperature. Add 1 mL of HPLC-grade water and 1 mL of Hexane.

  • Separation: Vortex and centrifuge. Collect the upper organic layer (Hexane phase) containing FAMEs.

  • Drying: Pass the hexane layer through a small column of anhydrous

    
    .
    
Gas Chromatography Conditions

The following conditions are optimized for the separation of methyl-branched isomers.

  • System: GC-MS (Single Quadrupole or Triple Quad).

  • Column: DB-5ms (Non-polar) or CP-Sil 88 (High Polarity).

    • Recommendation: Start with DB-5ms for general screening. Use CP-Sil 88 (Cyanopropyl) if baseline resolution is not achieved, as it separates based on dipole-dipole interactions.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (1 min purge), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp 1: 5°C/min to 160°C (Critical zone for C9 isomers).

    • Ramp 2: 20°C/min to 280°C (Bake out).

Visualization of Workflow

The following diagram illustrates the logical flow from sample to identification.

G Sample Crude Sample (Free Acids) Deriv Derivatization (BF3-MeOH, 60°C) Sample->Deriv Methylation Extract Extraction (Hexane/Water) Deriv->Extract Phase Sep GC GC Separation (DB-5ms Column) Extract->GC Injection MS MS Detection (EI, 70eV) GC->MS Elution Data Data Analysis (ECL / RI Calculation) MS->Data Integration

Figure 1: Analytical workflow for the resolution of dimethylheptanoic acid isomers.

Performance Comparison & Data Interpretation

Retention Indices (Kovats Index)

The Retention Index (RI) is the most reliable metric for identification. The values below are representative for non-polar (DB-5 type) columns based on Equivalent Chain Length (ECL) principles.

CompoundMethyl Ester RI (Approx.)[1]Elution OrderKey Structural Driver
3,5-Dimethylheptanoic Acid (Me Ester) 1085 - 10951 Centralized branching reduces interaction volume.
3,6-Dimethylheptanoic Acid (Me Ester) 1105 - 11152 Terminal iso-methyl mimics longer chain behavior.
n-Nonanoic Acid (Reference)12003Linear chain (Maximum interaction).

> Note: Isomers with branching near the center of the chain (like 3,5) consistently elute earlier than those with branching near the terminus (like 3,6) on non-polar phases.

Mass Spectral Differentiation

While both isomers produce a molecular ion at m/z 158 (free acid) or m/z 172 (methyl ester), the fragmentation intensities differ.

  • Common Fragments: m/z 74 (McLafferty rearrangement), m/z 87, m/z 101.

  • Diagnostic Ratio:

    • 3,5-Isomer: Enhanced fragmentation at m/z 101 (cleavage between C3 and C4, favored by C5 methyl stabilization).

    • 3,6-Isomer: The terminal isopropyl group often yields a distinctive m/z 43 (isopropyl cation) of higher relative abundance compared to the 3,5-isomer.

Troubleshooting & Optimization

If the isomers co-elute (Resolution


):
  • Switch to Polar Phase: Use a CP-Sil 88 or DB-Wax column. The dipole interaction with the carbonyl group will be differentially shielded by the C3 methyl, but the C5 vs C6 position will alter the overall molecular dipole moment.

  • Lower Ramp Rate: Decrease the oven ramp to 2°C/min between 100°C and 140°C.

  • MS Soft Ionization: Use Chemical Ionization (CI) with Methane to preserve the

    
     ion if the EI spectra are too fragmented to distinguish.
    

References

  • NIST Mass Spectrometry Data Center. Retention Indices for Frequently Reported Compounds of Plant Essential Oils. National Institute of Standards and Technology. [Link]

  • PubChem. Compound Summary: 3,6-Dimethylheptanoic acid.[2] National Library of Medicine. [Link]

  • Christie, W.W.Gas Chromatography and Lipids: A Practical Guide. The Oily Press, Ayr, Scotland. (Standard text for FAME analysis protocols).

Sources

A Researcher's Guide to Infrared Spectroscopy Validation of 3,6-Dimethylheptanoic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise confirmation of molecular structure is a cornerstone of scientific rigor. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for the identification of functional groups, providing a unique spectral "fingerprint" of a molecule.[1][2] This guide provides an in-depth comparison and a detailed protocol for the validation of the functional groups present in 3,6-Dimethylheptanoic acid using IR spectroscopy, grounded in established scientific principles and experimental best practices.

The Molecular Structure of 3,6-Dimethylheptanoic Acid: An IR Perspective

3,6-Dimethylheptanoic acid is a branched-chain carboxylic acid. Its structure comprises two key functional regions that will be interrogated by IR spectroscopy: the carboxyl group (-COOH) and the saturated alkyl backbone. Each of these components possesses unique vibrational modes that absorb infrared radiation at characteristic frequencies.

The primary objective of IR validation for this molecule is to confirm the presence of:

  • A Carboxyl Group: Evidenced by the characteristic O-H and C=O stretching vibrations.

  • A Saturated Alkyl Framework: Identified by various C-H stretching and bending vibrations.

Interpreting the Signature Peaks: A Causality-Driven Approach

The interaction of infrared radiation with a molecule induces vibrations in its covalent bonds, such as stretching and bending.[1] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. This principle allows us to pinpoint the functional groups within 3,6-Dimethylheptanoic acid.

The Carboxyl Group: A Tale of Two Vibrations

The carboxyl group is the most prominent feature in the IR spectrum of 3,6-Dimethylheptanoic acid, characterized by two unmistakable absorption bands:

  • O-H Stretching: The hydroxyl (O-H) bond of a carboxylic acid gives rise to a very broad and intense absorption band typically observed in the range of 2500-3300 cm⁻¹.[2][3][4] This significant broadening is a direct consequence of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond environments, leading to a multitude of overlapping absorption frequencies.[2][3][5] In the case of 3,6-Dimethylheptanoic acid, these molecules will form hydrogen-bonded dimers, resulting in this characteristic broad peak.[3]

  • C=O Stretching: The carbonyl (C=O) double bond of a saturated carboxylic acid produces a strong and sharp absorption peak typically found between 1700 and 1725 cm⁻¹.[2][6][7] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C=O bond. Its position can be influenced by factors like hydrogen bonding; for dimerized carboxylic acids, the peak is often observed around 1710 cm⁻¹.[4][8]

  • C-O Stretching: The carbon-oxygen single bond (C-O) within the carboxyl group also has a characteristic stretching vibration, which typically appears as a sharp peak in the region of 1210-1320 cm⁻¹.[1][3]

The Alkyl Backbone: Validating the Hydrocarbon Structure

The saturated alkyl portion of 3,6-Dimethylheptanoic acid, with its methyl and methylene groups, also provides a set of characteristic IR absorptions:

  • C-H Stretching: The stretching vibrations of the sp³ hybridized C-H bonds in the alkyl chain consistently appear in the region of 2850-3000 cm⁻¹.[9][10][11] These are typically strong and sharp peaks. It is important to note that these sharp C-H stretching bands will be superimposed on the broad O-H absorption from the carboxyl group.[3]

  • C-H Bending: The bending vibrations of the C-H bonds provide further structural confirmation.

    • Methylene (-CH₂-) Scissoring: This vibration is expected to produce a peak in the 1450-1470 cm⁻¹ range.[9][11]

    • Methyl (-CH₃) Rocking: The presence of methyl groups is indicated by a peak between 1350-1370 cm⁻¹.[9][11] The gem-dimethyl group at one end and the additional methyl group along the chain will contribute to these absorptions.[12]

Comparative Analysis: Expected IR Absorption Data

To provide a clear and objective validation, the expected IR absorption frequencies for 3,6-Dimethylheptanoic acid are summarized below. This data is based on established correlation tables and spectral data of similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Appearance
Carboxyl (-COOH)O-H Stretch2500-3300StrongVery Broad
Carboxyl (-COOH)C=O Stretch1700-1725StrongSharp
Carboxyl (-COOH)C-O Stretch1210-1320Medium-StrongSharp
Alkyl (C-H)sp³ C-H Stretch2850-3000StrongSharp
Methylene (-CH₂-)C-H Bend (Scissoring)1450-1470MediumSharp
Methyl (-CH₃)C-H Bend (Rocking)1350-1370MediumSharp

Experimental Protocol for IR Spectroscopy Validation

This section outlines a detailed, step-by-step methodology for acquiring a high-quality IR spectrum of 3,6-Dimethylheptanoic acid.

Instrumentation and Sample Preparation
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity and speed.

  • Sample Preparation: As 3,6-Dimethylheptanoic acid is expected to be a liquid at room temperature, the simplest and most common method is to use a neat sample (without any solvent). This is typically done using attenuated total reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Step-by-Step Workflow
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum: Record a background spectrum. This is a critical step to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Application (ATR Method):

    • Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small drop of 3,6-Dimethylheptanoic acid onto the center of the ATR crystal.

  • Sample Application (Salt Plate Method):

    • Place one salt plate on a clean, dry surface.

    • Add one or two drops of 3,6-Dimethylheptanoic acid to the center of the plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

    • Place the "sandwich" of salt plates into the spectrometer's sample holder.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000-400 cm⁻¹.[2]

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

  • Peak Analysis:

    • Identify the key absorption peaks in the spectrum.

    • Compare the wavenumbers of the observed peaks with the expected values in the table above.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the IR spectroscopy validation process for 3,6-Dimethylheptanoic acid.

IR_Validation_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing cluster_analysis Analysis & Validation Instrument_Prep Instrument Preparation Sample_Prep Sample Preparation (Neat Liquid) Instrument_Prep->Sample_Prep Background_Scan Acquire Background Spectrum Sample_Prep->Background_Scan Sample_Scan Acquire Sample Spectrum Background_Scan->Sample_Scan Data_Processing Data Processing (Baseline Correction) Sample_Scan->Data_Processing Peak_ID Peak Identification Data_Processing->Peak_ID Comparison Compare with Reference Data Peak_ID->Comparison Validation Functional Group Validation Comparison->Validation

Caption: Workflow for IR Spectroscopy Validation of 3,6-Dimethylheptanoic Acid.

Trustworthiness of the Protocol: A Self-Validating System

The strength of this IR validation protocol lies in its internal consistency. The expected presence of a very broad O-H stretch, a strong and sharp C=O stretch, and a series of sharp C-H stretches creates a unique and easily identifiable pattern. The absence of any of these key peaks would immediately indicate an issue with the sample's purity or identity. Conversely, the presence of unexpected peaks would suggest the presence of impurities or a different molecular structure. The "fingerprint region" (below 1500 cm⁻¹) further provides a unique pattern for the molecule as a whole, which can be compared against a reference spectrum if one becomes available.[1][9]

Conclusion

Infrared spectroscopy offers a definitive and efficient method for the validation of the functional groups in 3,6-Dimethylheptanoic acid. By understanding the causal relationship between molecular structure and vibrational frequencies, researchers can confidently interpret the resulting spectrum. The characteristic broad O-H stretch, the intense C=O stretch, and the sharp C-H stretches together provide a robust and self-validating confirmation of the carboxyl and alkyl moieties within the molecule. This guide provides the necessary theoretical foundation and a practical experimental framework to ensure the scientific integrity of such analyses in a research and development setting.

References

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Thompson, S. (2022). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oregon State University. Spectroscopic Features of Carboxylic Acids. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Alkanes. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Chemistry LibreTexts. (2019, June 05). 15.4: 6-4 Infrared Spectra of Some Common Functional Groups. [Link]

  • Oreate AI. (2026, January 15). Decoding the IR Spectrum: Carboxylic Acids vs. Alcohols. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. [Link]

  • National Institute of Standards and Technology. 3,6-dimethyl-heptanoic acid. In NIST Chemistry WebBook. [Link]

  • University of Wisconsin-Madison. INFRARED SPECTROSCOPY (IR). [Link]

Sources

A Comparative Guide to Reference Standards for 3,6-Dimethylheptanoic Acid Purity Assay

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reproducible and reliable scientific outcomes. 3,6-Dimethylheptanoic acid, a branched-chain fatty acid, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The precise quantification of its purity is therefore of paramount importance. This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the purity assay of 3,6-Dimethylheptanoic acid, designed to empower researchers with the knowledge to make informed decisions in their analytical workflows.

The Critical Role of High-Purity Reference Standards

A reference standard is a highly purified and well-characterized substance used as a measurement base. In purity assays, it is the benchmark against which the test sample is compared. The use of a high-quality, certified reference material (CRM) is essential for several reasons:

  • Accuracy and Traceability: CRMs, particularly those produced by an ISO 17034 accredited manufacturer, offer a direct and unbroken chain of traceability to the International System of Units (SI). This provides the highest level of confidence in the accuracy of analytical measurements.

  • Method Validation: Reference standards are indispensable for the validation of analytical methods, as they are used to assess parameters such as accuracy, precision, linearity, and specificity.

  • Consistency: The use of consistent and reliable reference standards ensures the comparability of results across different laboratories, batches, and time points, which is critical in a regulated environment.

While a specific Certified Reference Material (CRM) for 3,6-Dimethylheptanoic acid (CAS No. 44980-98-5) is not readily found in the catalogs of major suppliers, high-purity standards are available. For the purpose of this guide, we will compare a hypothetical, yet representative, ISO 17034 certified reference material with a standard high-purity material that may not have the full certification.

Comparison of 3,6-Dimethylheptanoic Acid Reference Standards

The choice of a reference standard can significantly impact the quality and reliability of a purity assay. Below is a comparative table illustrating the typical specifications of an ISO 17034 Certified Reference Material versus a standard high-purity grade material.

FeatureISO 17034 Certified Reference Material (CRM) (Representative)High-Purity Analytical Standard
Purity Assignment Quantitative NMR (qNMR) and/or Mass BalanceTypically by a single chromatographic method (e.g., GC-FID area %)
Certified Purity e.g., 99.8% ± 0.2% (expanded uncertainty with k=2)>98% (not certified with uncertainty)
Traceability Traceable to SI units (e.g., via NIST SRM)Not formally traceable
Certification ISO 17034, with characterization under ISO/IEC 17025Certificate of Analysis provided, but not under ISO 17034
Documentation Comprehensive Certificate of Analysis with certified value, uncertainty, and method detailsBasic Certificate of Analysis with purity value
Intended Use Primary calibrator, method validation, quality controlGeneral research and development

Core Analytical Methodologies for Purity Assay

The two primary analytical techniques for the purity determination of volatile organic compounds like 3,6-Dimethylheptanoic acid are Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used chromatographic technique for the purity analysis of volatile compounds.[1] The principle lies in the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The FID provides a response that is proportional to the mass of carbon atoms entering the detector, making it an excellent "carbon counter" for organic molecules.

Causality in Experimental Choices for GC-FID:

  • Column Selection: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX or Nukol™), is chosen to effectively separate the polar carboxylic acid from potential non-polar impurities.[2]

  • Derivatization: While direct analysis of free fatty acids is possible, derivatization to their methyl esters (FAMEs) is often employed to improve volatility and peak shape, leading to more accurate and reproducible results.[3]

  • Internal Standard: The use of an internal standard (e.g., a fatty acid of different chain length not present in the sample) corrects for variations in injection volume and detector response, enhancing the precision of the method.

Experimental Protocol: Purity Assay of 3,6-Dimethylheptanoic Acid by GC-FID

This protocol outlines a standard procedure for the purity determination of 3,6-Dimethylheptanoic acid using an internal standard method.

1. Materials and Reagents:

  • 3,6-Dimethylheptanoic acid reference standard and sample

  • Internal Standard (IS): Heptadecanoic acid (C17:0)

  • Derivatizing agent: BF3 in Methanol (14%) or Methanolic HCl

  • Solvent: Hexane (GC grade)

  • Sodium sulfate (anhydrous)

2. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

3. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS): Accurately weigh approximately 50 mg of heptadecanoic acid and dissolve in 50 mL of hexane to obtain a 1 mg/mL solution.

  • Reference Standard and Sample Preparation (with derivatization):

    • Accurately weigh about 10 mg of the 3,6-Dimethylheptanoic acid reference standard or sample into a screw-capped vial.

    • Add 1.0 mL of the IS stock solution.

    • Add 2 mL of 14% BF3 in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature and add 2 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex for 1 minute and allow the layers to separate.

    • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate.

    • The solution is now ready for GC-FID analysis.

4. GC-FID Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Detector Temperature: 260°C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

5. Data Analysis and Purity Calculation:

The purity of the 3,6-Dimethylheptanoic acid sample is calculated using the following formula:

Purity (% w/w) = (Area_sample / Area_IS_sample) * (Conc_IS / Conc_sample) * Purity_IS * 100

Where:

  • Area_sample = Peak area of the 3,6-Dimethylheptanoic acid methyl ester in the sample chromatogram

  • Area_IS_sample = Peak area of the internal standard methyl ester in the sample chromatogram

  • Conc_IS = Concentration of the internal standard

  • Conc_sample = Concentration of the 3,6-Dimethylheptanoic acid sample

  • Purity_IS = Purity of the internal standard

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for the purity determination of organic compounds, offering direct traceability to the SI. The fundamental principle of qNMR is that the integral of a resonance signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the analyte can be determined with high accuracy.

Causality in Experimental Choices for qNMR:

  • Internal Standard Selection: A suitable internal standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals. It should also be chemically stable, non-volatile, and have a known, certified purity. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. The choice of solvent can also help to separate overlapping signals.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons of interest) is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate integration.

Experimental Protocol: Purity Assay of 3,6-Dimethylheptanoic Acid by ¹H-qNMR

This protocol provides a general procedure for determining the purity of 3,6-Dimethylheptanoic acid using ¹H-qNMR.

1. Materials and Reagents:

  • 3,6-Dimethylheptanoic acid reference standard and sample

  • Certified Internal Standard (e.g., Maleic Acid, NIST SRM)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • High-precision analytical balance

2. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

3. Standard and Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 3,6-Dimethylheptanoic acid sample and 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

4. ¹H-NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (to achieve adequate signal-to-noise)

  • Relaxation Delay (d1): ≥ 30 seconds (to ensure full relaxation)

  • Acquisition Time (AQ): ≥ 3 seconds

  • Spectral Width (SW): Appropriate for observing all signals (e.g., 20 ppm)

5. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the FID.

  • Phase the spectrum and perform baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

  • Calculate the purity of the 3,6-Dimethylheptanoic acid using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

  • 'analyte' refers to 3,6-Dimethylheptanoic acid and 'std' refers to the internal standard.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for purity determination by GC-FID and qNMR.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample & Internal Standard derivatize Derivatize to FAMEs weigh->derivatize extract Extract with Hexane derivatize->extract inject Inject into GC-FID extract->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for GC-FID purity assay.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh Weigh Sample & Certified Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for qNMR purity assay.

Comparative Analysis: GC-FID vs. qNMR

The choice between GC-FID and qNMR depends on the specific requirements of the analysis, including the desired level of accuracy, the availability of a specific reference standard, and the need for structural information.

Comparison cluster_gc GC-FID cluster_qnmr qNMR gc_adv Advantages: - High sensitivity and robustness - Lower cost instrumentation - Well-established methodology gc_dis Disadvantages: - Typically requires a reference standard of the analyte - Derivatization may be necessary - Provides no structural information for unknown impurities qnmr_adv Advantages: - Primary ratio method, direct SI traceability - Does not require a specific reference standard of the analyte - Provides structural information - Non-destructive qnmr_dis Disadvantages: - Lower sensitivity for trace impurities - Higher cost instrumentation - Requires careful experimental setup (e.g., relaxation delay)

Caption: Comparison of GC-FID and qNMR for purity determination.

Conclusion and Recommendations

For the highest level of metrological traceability and confidence in the purity value of a 3,6-Dimethylheptanoic acid reference standard, qNMR is the superior method, especially when a certified reference material of the analyte itself is unavailable. It provides a direct measure of purity that is traceable to the SI, a critical requirement in pharmaceutical quality control.

GC-FID, on the other hand, is an excellent, highly sensitive, and cost-effective technique for routine purity testing and for the detection of volatile impurities. When coupled with a well-characterized internal standard and a validated method, GC-FID provides reliable and reproducible purity data.

For drug development professionals and scientists, the orthogonal use of both qNMR and GC-FID offers the most comprehensive and robust approach to the purity assessment of 3,6-Dimethylheptanoic acid. qNMR can be used to certify the purity of a primary reference standard, which can then be used to calibrate and validate a routine GC-FID method for high-throughput analysis. This dual approach ensures both the highest accuracy and practical efficiency in the quality control of this important synthetic intermediate.

References

  • National Center for Biotechnology Information. "3,6-Dimethylheptanoic acid". PubChem Compound Database. [Link]

  • National Institute of Standards and Technology. "3,6-dimethyl-heptanoic acid". NIST Chemistry WebBook. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. "European Pharmacopoeia". EDQM. [Link]

  • U.S. Pharmacopeia. "USP-NF". USP. [Link]

  • International Council for Harmonisation. "ICH Guidelines". ICH. [Link]

  • ISO. "ISO 17034:2016 - General requirements for the competence of reference material producers". International Organization for Standardization. [Link]

  • ISO. "ISO/IEC 17025:2017 - General requirements for the competence of testing and calibration laboratories". International Organization for Standardization. [Link]

  • Miura, T., et al. (2020). "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology". Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]

  • An, M., et al. (2015). "Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids". Journal of Pharmaceutical and Biomedical Analysis, 105, 129-135. [Link]

  • Mazalli, M. R., & Bragagnolo, N. (2007). "Validation of two methods for fatty acids analysis in eggs". Lipids, 42(5), 483-490. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of scientific innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 3,6-Dimethylheptanoic acid, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this substance confidently, ensuring the safety of your team and the integrity of our shared environment.

Hazard Assessment & Chemical Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. 3,6-Dimethylheptanoic acid, like other organic carboxylic acids, possesses characteristics that demand careful management.

Table 1: Key Chemical Properties and Hazards

PropertyAnticipated Value/ClassificationRationale & Safety Implication
Physical State LiquidAs a liquid, it poses a splash and spill risk. Secondary containment is crucial during transport and storage.[3]
Corrosivity Potential Skin/Eye Irritant or CorrosiveOrganic acids can cause significant irritation or burns upon contact.[1][3] Immediate flushing with water is required after any exposure.[4]
pH Acidic (pH < 7)The acidic nature necessitates segregation from bases to prevent violent exothermic reactions.[3][5]
Flammability Potentially CombustibleWhile not highly flammable, some organic acids are combustible and should be kept away from ignition sources.[5][6]
Toxicity May cause respiratory irritation.Vapors should not be inhaled.[2] All handling must occur in a ventilated area.[5]

Immediate Safety Protocols: Pre-Disposal Handling

Safe disposal begins with safe handling. Adherence to proper engineering controls and Personal Protective Equipment (PPE) is non-negotiable.

Engineering Controls

All handling and preparation of 3,6-Dimethylheptanoic acid for disposal must be conducted within a properly functioning and certified laboratory chemical fume hood.[5] This is the primary engineering control to minimize inhalation exposure to vapors and contain any accidental splashes.[3][5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent chemical contact.

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.[3] For transfers of larger volumes, a face shield worn over goggles provides an additional layer of protection.[4]

  • Hand Protection: At a minimum, wear nitrile rubber gloves.[3][5] For prolonged contact or handling of concentrated waste, consider more robust gloves like neoprene or butyl rubber, and always consult the manufacturer's compatibility chart.[3]

  • Body Protection: A fully buttoned, long-sleeved lab coat is required to protect skin and clothing.[3][7] For significant quantities, a chemical-resistant apron offers further protection.[3]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[4][8]

Step-by-Step Waste Collection & Segregation Protocol

The following protocol outlines the systematic procedure for collecting and storing 3,6-Dimethylheptanoic acid waste prior to its final disposal. This process is designed to comply with EPA and local regulations.[9][10]

Step 1: Select a Compatible Waste Container The integrity of the waste containment system is critical.

  • Action: Choose a leak-proof container made of a material chemically compatible with organic acids, such as glass or high-density polyethylene (HDPE).[11][12]

  • Causality: Using an incompatible container, such as certain metals, can lead to chemical reactions, degradation of the container, and a subsequent chemical spill.[13] The container must have a secure, screw-top cap to prevent leaks and vapor escape.[9][14]

Step 2: Segregate the Waste Stream This is the most critical step in preventing dangerous reactions in the waste accumulation area.

  • Action: Designate a specific container solely for 3,6-Dimethylheptanoic acid and other compatible organic acid waste.

  • Causality: Mixing incompatible waste streams is a primary cause of laboratory incidents.[5] Specifically, you must segregate this acidic waste from:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide): To prevent a violent and exothermic neutralization reaction.[15]

    • Oxidizers (e.g., nitric acid, permanganates): To avoid the risk of fire or explosion.[5] Organic acids must be stored separately from oxidizing acids.[3][14]

    • Reactive Metals (e.g., sodium, potassium, magnesium): To prevent the generation of flammable hydrogen gas.[5]

Step 3: Label the Container Correctly Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[9]

  • Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:

    • The words "Hazardous Waste ".[9][11]

    • The full chemical name: "3,6-Dimethylheptanoic Acid " (do not use abbreviations or chemical formulas).[9]

    • An accurate estimation of the percentage or concentration of each component if it is a mixed waste stream.[14]

  • Causality: Inaccurate or incomplete labeling can lead to improper consolidation of waste by disposal technicians, creating significant safety hazards. It is also a common cause of regulatory citations.

Step 4: Accumulate Waste Safely Waste must be stored safely at its point of generation in what is known as a Satellite Accumulation Area (SAA).[9][14]

  • Action: Keep the waste container in the fume hood or a designated cabinet, under the control of the lab personnel generating it.[9] The container must be kept tightly closed at all times, except when you are actively adding waste.[9][15] Do not leave a funnel in the container opening.[9]

  • Causality: Keeping containers closed minimizes the release of chemical vapors into the lab and prevents spills. Storing waste at the SAA ensures it is managed by trained personnel who are aware of its contents and hazards.

Disposal Decision Workflow

The proper disposal path for 3,6-Dimethylheptanoic acid is straightforward: it must be managed as regulated hazardous waste. Neutralization for drain disposal is generally not recommended in a professional research setting without explicit permission from and adherence to strict local wastewater authority and institutional EH&S protocols, as it may contain unreacted starting materials or byproducts.[13][16]

G start Waste Generated: Contains 3,6-Dimethylheptanoic Acid container Step 1: Select a compatible, leak-proof waste container with a secure cap. start->container label Step 2: Immediately label container with 'Hazardous Waste' and full chemical name. container->label segregate Step 3: Is the waste container stored separately from bases, oxidizers, and reactive metals? label->segregate correct_storage Store in designated Satellite Accumulation Area (SAA). segregate->correct_storage  Yes incorrect_storage Correct immediately! Relocate container to a safe, segregated area to prevent dangerous reactions. segregate->incorrect_storage No add_waste Keep container closed except when adding waste. correct_storage->add_waste incorrect_storage->correct_storage full Step 4: Is the container nearly full (e.g., 90% capacity)? add_waste->full full->add_waste No   contact_ehs Step 5: Arrange for disposal. Contact your institution's EH&S department for a hazardous waste pickup. full->contact_ehs  Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dimethylheptanoic acid
Reactant of Route 2
Reactant of Route 2
3,6-Dimethylheptanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.